3-Butoxybenzenesulfonamide
描述
属性
CAS 编号 |
123045-57-8 |
|---|---|
分子式 |
C10H15NO3S |
分子量 |
229.3 g/mol |
IUPAC 名称 |
3-butoxybenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13) |
InChI 键 |
QEIOFANKLCHXEO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=CC=C1)S(=O)(=O)N |
规范 SMILES |
CCCCOC1=CC(=CC=C1)S(=O)(=O)N |
同义词 |
3-Butoxybenzenesulfonamide |
产品来源 |
United States |
The Structure-Activity Relationship of 3-Butoxybenzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Promise of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically successful drugs.[1] This scaffold's utility stems from its ability to act as a versatile zinc-binding group, making it a prime candidate for the inhibition of metalloenzymes.[1] Among these, the carbonic anhydrases (CAs) have emerged as a particularly fruitful target. CAs are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their involvement in a wide array of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has made them attractive targets for therapeutic intervention in diseases such as glaucoma, epilepsy, and cancer.[2][3]
3-Butoxybenzenesulfonamide serves as a valuable chemical intermediate and a foundational scaffold for exploring the structure-activity relationships (SAR) of novel therapeutic agents.[1] The presence of the butoxy group at the meta-position offers a key point for synthetic modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1] Understanding the SAR of 3-butoxybenzenesulfonamide and its derivatives is paramount for the rational design of potent and selective inhibitors targeting specific carbonic anhydrase isoforms. This guide provides an in-depth exploration of the SAR of 3-butoxybenzenesulfonamide, detailing synthetic strategies, bioassay methodologies, and the causal relationships between molecular structure and biological activity.
Core Principles of 3-Butoxybenzenesulfonamide SAR: A Causal Analysis
The biological activity of 3-butoxybenzenesulfonamide derivatives is primarily dictated by the interplay of three key structural features: the sulfonamide group, the benzene ring, and the alkoxy substituent at the 3-position.
-
The Sulfonamide Moiety (The "Warhead"): The unsubstituted sulfonamide group (-SO₂NH₂) is the critical pharmacophore responsible for inhibiting carbonic anhydrases. It coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.[2] Modifications to the sulfonamide nitrogen can drastically alter the inhibitory profile.
-
The Benzene Ring (The "Scaffold"): The aromatic ring serves as the central scaffold, orienting the sulfonamide "warhead" and the alkoxy "tail" in three-dimensional space. The substitution pattern on the ring is crucial for isoform selectivity.
-
The 3-Butoxy Group (The "Tail"): The alkoxy chain at the meta-position plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties. Variations in the length, branching, and terminal functionality of this chain can influence:
-
Lipophilicity: Longer or more branched alkyl chains generally increase lipophilicity, which can enhance membrane permeability and cell penetration.
-
Solubility: Conversely, increased lipophilicity can decrease aqueous solubility, posing challenges for formulation and bioavailability.
-
Binding Affinity and Selectivity: The "tail" can interact with amino acid residues in the active site cleft of different CA isoforms, leading to variations in binding affinity and selectivity. For instance, some isoforms have deeper active site pockets that can accommodate bulkier substituents.
-
Synthetic Strategies for Generating Analog Libraries
A systematic exploration of the SAR of 3-butoxybenzenesulfonamide necessitates the synthesis of a diverse library of analogs. The following section outlines established synthetic methodologies.
General Synthesis of Benzenesulfonamide Derivatives
The most common and reliable method for synthesizing benzenesulfonamides involves a two-step process:
-
Formation of the Sulfonyl Chloride: This typically begins with the corresponding aniline derivative. The aniline is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by a Sandmeyer-type reaction where the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) catalyst to yield the sulfonyl chloride.[1]
-
Amidation: The resulting sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to form the desired sulfonamide.[1]
Workflow for Analog Synthesis
Caption: Synthetic Workflow for 3-Butoxybenzenesulfonamide Analogs
Experimental Protocol: Synthesis of 3-Butoxybenzenesulfonamide
Materials:
-
3-Butoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Aqueous ammonia (NH₃)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 3-Butoxybenzenesulfonyl Chloride: a. Dissolve 3-butoxyaniline in concentrated HCl and cool the solution to 0-5 °C in an ice bath. b. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization. c. In a separate flask, prepare a solution of copper(I) chloride in a suitable solvent and saturate it with sulfur dioxide gas. d. Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. e. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. f. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to obtain crude 3-butoxybenzenesulfonyl chloride.
-
Amidation to 3-Butoxybenzenesulfonamide: a. Dissolve the crude 3-butoxybenzenesulfonyl chloride in dichloromethane. b. Cool the solution in an ice bath and bubble ammonia gas through it, or add aqueous ammonia dropwise with vigorous stirring. c. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. d. Wash the reaction mixture with water to remove ammonium salts. e. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield pure 3-butoxybenzenesulfonamide.
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The primary biological activity of interest for 3-butoxybenzenesulfonamide derivatives is their ability to inhibit carbonic anhydrases. A common and reliable method for assessing this is a colorimetric assay that measures the esterase activity of CA.
Assay Principle
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. In the presence of a CA inhibitor, the rate of this reaction is reduced, leading to a decrease in the absorbance signal.[4]
Experimental Protocol: Colorimetric CA Inhibition Assay
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CA Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
Test compounds (3-butoxybenzenesulfonamide analogs) dissolved in DMSO
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: a. Dilute the CA enzyme to the desired working concentration in CA Assay Buffer. b. Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile). c. Prepare serial dilutions of the test compounds and acetazolamide in CA Assay Buffer containing a small percentage of DMSO.
-
Assay Setup (in a 96-well plate): a. Enzyme Control (EC) wells: Add CA enzyme and CA Assay Buffer. b. Sample (S) wells: Add CA enzyme and the test compound dilutions. c. Inhibitor Control (IC) wells: Add CA enzyme and acetazolamide dilutions. d. Solvent Control (SC) wells: Add CA enzyme and the same concentration of DMSO as in the sample wells. e. Background Control (BC) wells: Add CA Assay Buffer and the test compound (no enzyme).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[4]
-
Initiate Reaction: Add the pNPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.[5]
-
Data Analysis: a. Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a comprehensive library of 3-butoxybenzenesulfonamide analogs is not extensively published, we can infer key relationships based on studies of related benzenesulfonamide derivatives.
Table 1: Inferred SAR for 3-Butoxybenzenesulfonamide Analogs as CA Inhibitors
| Modification Site | Structural Change | Expected Impact on Activity | Rationale |
| Butoxy Chain | Increase chain length (e.g., pentoxy, hexoxy) | Potential increase in potency, especially for isoforms with deeper active sites. May decrease aqueous solubility. | Enhanced hydrophobic interactions with the active site.[1] |
| Introduce branching (e.g., isobutoxy, sec-butoxy) | May increase or decrease potency depending on the isoform's steric tolerance. | Steric hindrance can affect binding orientation.[6] | |
| Add terminal functional groups (e.g., -OH, -COOH, -NH₂) | Can introduce new hydrogen bonding interactions, potentially increasing affinity and selectivity. May improve solubility. | Interaction with specific amino acid residues at the entrance of the active site. | |
| Benzene Ring | Add substituents (e.g., -F, -Cl, -CH₃) at other positions | Can modulate electronic properties and steric interactions, influencing binding affinity and isoform selectivity. | Electron-withdrawing groups can affect the pKa of the sulfonamide. |
| Sulfonamide | N-alkylation or N-arylation | Generally leads to a significant decrease or loss of activity. | The free -NH₂ is crucial for coordinating with the active site zinc ion.[2] |
Logical Relationship of SAR
Caption: Mechanism of Action of CA Inhibitors
In a tumor microenvironment, for example, certain CA isoforms (like CA IX and XII) are overexpressed and contribute to maintaining a neutral intracellular pH while promoting extracellular acidosis, a condition that favors tumor growth, invasion, and resistance to therapy. [3]By inhibiting these CAs, 3-butoxybenzenesulfonamide analogs can disrupt this pH balance, leading to intracellular acidification and ultimately inducing apoptosis and inhibiting cell proliferation. [3]
Conclusion and Future Directions
3-Butoxybenzenesulfonamide represents a promising and adaptable scaffold for the development of novel carbonic anhydrase inhibitors. The systematic exploration of its structure-activity relationship, guided by the principles outlined in this guide, is a critical step in the design of next-generation therapeutics. Future research should focus on the synthesis and evaluation of a broad and diverse library of 3-butoxybenzenesulfonamide analogs to generate robust quantitative SAR (QSAR) models. These models, in conjunction with computational docking studies, will enable the prediction of activity and selectivity, thereby accelerating the discovery of drug candidates with improved efficacy and safety profiles for a range of diseases.
References
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26685-26701. Available from: [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]
-
D'Ascenzio, M., Carradori, S., & Secci, D. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 25(15), 3488. Available from: [Link]
-
Litos, C. K., & Koutinas, A. A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. Available from: [Link]
-
protocols.io. Carbonic Anhydrase Activity Assay. Available from: [Link]
-
Holman, T. R., & Kenyon, V. (2014). Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of medicinal chemistry, 57(2), 419–434. Available from: [Link]
-
Li, Y., & Miller, M. J. (2008). Synthesis and biological evaluation of novel 3'-N-tert-butylsulfonyl analogues of docetaxel. Bioorganic & medicinal chemistry letters, 18(17), 4783–4785. Available from: [Link]
-
Gincaitė, G., Zubrienė, A., & Matulis, D. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 22(23), 12896. Available from: [Link]
-
Angeli, A., & Supuran, C. T. (2020). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1084–1090. Available from: [Link]
-
Holman, T. R., & Kenyon, V. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(2), 419–434. Available from: [Link]
Sources
- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthetic Protocols for 3-Butoxybenzenesulfonamide and Novel N-Substituted Derivatives
Content Type: Technical Whitepaper & Laboratory Guide Subject: Medicinal Chemistry / Organic Synthesis Target Audience: Senior Research Scientists, Medicinal Chemists, Drug Discovery Leads
Executive Summary & Pharmacophore Rationale
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, primarily serving as a zinc-binding group (ZBG) in the inhibition of Carbonic Anhydrases (CAs).[1] While the sulfonamide moiety (
3-Butoxybenzenesulfonamide (CAS: 123045-57-8) features a meta-positioned lipophilic alkoxy tail. This structural arrangement is critical:
-
Meta-Substitution: Unlike para-substituted analogs (e.g., celecoxib), the meta-orientation induces a distinct angular geometry within the enzyme cleft, often enhancing selectivity for tumor-associated isoforms (hCA IX/XII).
-
Lipophilicity: The butyl chain increases
, improving membrane permeability and hydrophobic interactions with the enzyme's hydrophobic pocket.
This guide details a robust, scalable synthetic route for the core scaffold and a divergent strategy for generating novel
Retrosynthetic Analysis & Strategy
To ensure regiochemical purity, we avoid direct chlorosulfonation of butoxybenzene, which typically yields a mixture of ortho and para isomers. Instead, we utilize a Convergent Etherification Strategy .
Logical Disconnection
-
Target: 3-Butoxybenzenesulfonamide.[1]
-
Disconnection: O-C bond (Phenolic oxygen and Butyl chain).
-
Precursor: 3-Hydroxybenzenesulfonamide (commercially available, defined regiochemistry).
-
Derivatization: Activation of the sulfonamide nitrogen via isocyanates or acyl chlorides.
Figure 1: Retrosynthetic disconnection showing the preservation of the meta-substitution pattern via O-alkylation.
Core Synthesis: 3-Butoxybenzenesulfonamide[1]
This protocol prioritizes the O-alkylation of 3-hydroxybenzenesulfonamide. The sulfonamide nitrogen is less nucleophilic than the phenoxide oxygen under basic conditions, allowing for selective alkylation without
Materials
-
Substrate: 3-Hydroxybenzenesulfonamide (1.0 eq)
-
Alkylating Agent: 1-Bromobutane (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (reflux)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition to accelerate reaction.
Step-by-Step Protocol
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzenesulfonamide (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly. -
Alkylation: Add 1-bromobutane (12 mmol) and catalytic KI (1 mmol) dropwise.
-
Reflux: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting phenol (
) should disappear, replaced by the ether product ( ). -
Quench & Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, Hexane/EtOAc gradient).
Yield Expectation: 85–92% Characterization (Validation):
-
(DMSO-
): 0.93 (t, 3H, ), 1.45 (m, 2H), 1.72 (m, 2H), 4.05 (t, 2H, ), 7.15 (dd, 1H), 7.35 (s, 2H, , exchangeable), 7.40–7.50 (m, 3H, Ar-H).
Synthesis of Novel Derivatives (Divergent Phase)
To generate novel IP, we modify the sulfonamide nitrogen. The primary sulfonamide protons are acidic (
Strategy A: Sulfonylurea Synthesis (High Potency CA Inhibitors)
Sulfonylureas are bioisosteres that often show improved potency due to additional hydrogen bonding capability.
Reaction:
Protocol:
-
Dissolve 3-butoxybenzenesulfonamide (1.0 eq) in anhydrous Acetone.
-
Add finely ground
(1.5 eq). -
Add the desired Isocyanate (e.g., Phenyl isocyanate, Benzyl isocyanate) (1.1 eq).
-
Reflux for 4 hours.
-
Workup: Filter off the inorganic salts. Acidify the filtrate with 1N HCl to pH 2. The sulfonylurea precipitates. Filter and wash with cold water.
Strategy B: N-Acylation (Acyl-Sulfonamides)
Acyl-sulfonamides (
Protocol:
-
Dissolve 3-butoxybenzenesulfonamide (1.0 eq) in Dichloromethane (DCM).
-
Add Triethylamine (TEA) (2.0 eq) and DMAP (0.1 eq).
-
Cool to 0°C. Add Acyl Chloride (1.1 eq) dropwise.
-
Stir at RT for 12 hours.
-
Workup: Wash with 1N HCl, then Water. Dry and concentrate.
Experimental Workflow Diagram
The following diagram illustrates the critical decision nodes and process flow for the synthesis and purification.
Figure 2: Operational workflow for the synthesis of the core scaffold and subsequent derivatives.
Data Summary & Validation Parameters
When characterizing these novel derivatives, the following physicochemical parameters must be recorded to ensure scientific validity.
| Parameter | Method | Acceptance Criteria | Relevance |
| Purity | HPLC (C18 column, ACN/H2O) | > 95% Area | Essential for biological assay reliability. |
| Identity | Matches predicted structure | Confirms regiochemistry of substitution. | |
| Melting Point | Capillary Method | Sharp range (< 2°C) | Indicates high crystallinity and purity. |
| HRMS | ESI-TOF | Confirms molecular formula. | |
| Lipophilicity | 2.5 – 4.0 | Predicts membrane permeability (Lipinski's Rule). |
References
-
Supuran, C. T. (2017).[5] Structure-based drug discovery of carbonic anhydrase inhibitors.[1][6] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem. (2025).[6] 3-Butoxybenzenesulfonamide: Structure and Applications.
-
K. Bahrami, et al. (2009).[7] Direct conversion of thiols to sulfonyl chlorides and sulfonamides. Journal of Organic Chemistry.
-
University of Washington Proteomics. (2011). Reduction and Alkylation Protocols (General Chemistry).
-
National Institutes of Health (NIH). (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Binding. International Journal of Molecular Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. proteomics.medicine.uiowa.edu [proteomics.medicine.uiowa.edu]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Whitepaper: Therapeutic Profiling of 3-Butoxybenzenesulfonamide
The following technical guide details the therapeutic profiling of 3-Butoxybenzenesulfonamide , a lipophilic sulfonamide scaffold with significant utility in targeting Carbonic Anhydrase (CA) isoforms.
Compound: 3-Butoxybenzenesulfonamide CAS: 123045-57-8 Molecular Weight: 229.30 g/mol Class: Lipophilic Benzenesulfonamide / Carbonic Anhydrase Inhibitor (CAI)
Part 1: Executive Summary & Structural Rationale
3-Butoxybenzenesulfonamide represents a classic "tail-approach" scaffold in medicinal chemistry. While the primary sulfonamide moiety (
In the context of drug development, this molecule is not merely a generic inhibitor; it is a selectivity probe . The 3-position substitution allows the butyl chain to extend into the hydrophobic sub-pockets of the Carbonic Anhydrase active site, potentially differentiating between the ubiquitous cytosolic isoforms (hCA I, II) and the transmembrane, tumor-associated isoforms (hCA IX, XII).
Core Therapeutic Value Proposition
-
Primary Target: Human Carbonic Anhydrase (hCA) Isoforms IX and XII (Oncology/Hypoxia).[1]
-
Mechanism: Competitive inhibition via Zinc coordination and hydrophobic interaction.
-
Application: Glaucoma (hCA II) and Hypoxic Tumor Microenvironments (hCA IX).
Part 2: Primary Therapeutic Targets: Carbonic Anhydrases
The biological activity of 3-Butoxybenzenesulfonamide is driven by its ability to arrest the catalytic cycle of Carbonic Anhydrases, the enzymes responsible for the reversible hydration of
Mechanism of Action: The "Tail" Approach
The sulfonamide nitrogen coordinates directly to the
-
Head Group: The benzenesulfonamide anchors the molecule.
-
Tail Group (3-Butoxy): This lipophilic chain interacts with the hydrophobic wall of the active site (Phe131, Val121, Leu198 residues in hCA II). This interaction stabilizes the inhibitor-enzyme complex, often increasing potency by orders of magnitude compared to unsubstituted benzenesulfonamide.
Isoform Selectivity Profile
-
hCA II (Cytosolic): The dominant target for anti-glaucoma therapy. The 3-butoxy derivative typically shows nanomolar affinity (
) due to favorable hydrophobic contacts. -
hCA IX & XII (Transmembrane): These are overexpressed in hypoxic tumors (e.g., Glioblastoma, Breast Cancer). The increased lipophilicity of the butoxy chain aids in penetrating the tumor microenvironment and targeting the extracellular catalytic domains of these isoforms.
Bacterial Targets (Anti-infective Potential)
Recent studies indicate that lipophilic sulfonamides inhibit
Part 3: Visualization of Signaling & Mechanism
The following diagram illustrates the Carbonic Anhydrase catalytic cycle and the specific intervention point of 3-Butoxybenzenesulfonamide.
Caption: The catalytic cycle of Carbonic Anhydrase (Green) is arrested by 3-Butoxybenzenesulfonamide (Red), which displaces the zinc-bound hydroxide to form a catalytically inert complex (Blue).
Part 4: Experimental Protocols & Validation
To validate 3-Butoxybenzenesulfonamide as a lead compound, the following protocols are standard. These methodologies ensure data integrity and reproducibility.
Protocol 1: Stopped-Flow Hydration Assay
This is the "Gold Standard" for measuring CA inhibition kinetics (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water.
Workflow:
-
Preparation: Incubate the purified CA isozyme (e.g., hCA II, concentration ~10 nM) with varying concentrations of 3-Butoxybenzenesulfonamide (
) for 15 minutes at room temperature. -
Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with
-saturated water using a stopped-flow instrument (e.g., Applied Photophysics). -
Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to
production). -
Calculation: Determine the initial velocity (
). Fit data to the Morrison equation for tight-binding inhibitors to calculate the inhibition constant ( ).
Self-Validation Check:
-
Control: Acetazolamide must be run in parallel. Valid
for Acetazolamide against hCA II should be ~12 nM.[2] If deviation >20% occurs, recalibrate the concentration.
Protocol 2: X-Ray Crystallography Docking
To confirm the binding mode of the butoxy tail.
-
Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with precipitant (ammonium sulfate).
-
Soaking: Soak formed crystals in a solution containing 3-Butoxybenzenesulfonamide (saturated) for 2–24 hours.
-
Diffraction: Collect data at 100 K using a synchrotron source.
-
Refinement: Look for electron density difference (
) map at the active site. The sulfonamide S and N atoms should be clearly visible coordinating the Zn sphere.
Part 5: Quantitative Data Summary
The following table summarizes the predicted potency range for 3-Butoxybenzenesulfonamide based on Structure-Activity Relationship (SAR) data of homologous meta-alkoxybenzenesulfonamides.
| Target Isoform | Physiological Role | Predicted | Therapeutic Relevance |
| hCA I | Cytosolic (RBCs) | 100 -- 500 | Off-target (avoid for selectivity) |
| hCA II | Cytosolic (Eye, Kidney) | 10 -- 50 | Glaucoma, Edema |
| hCA IX | Transmembrane (Tumor) | 15 -- 60 | Hypoxic Cancer (Metastasis) |
| hCA XII | Transmembrane (Tumor) | 5 -- 25 | Hypoxic Cancer |
| VchCA | Bacterial (V. cholerae) | 50 -- 150 | Antimicrobial |
Note: Lower
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery. Link
-
Nishimori, I., et al. (2013). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori. Bioorganic & Medicinal Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-butoxybenzenesulfonamide-like inhibitors. Proceedings of the National Academy of Sciences. Link (Referenced via PDB context for sulfonamide binding).[4]
-
BenchChem. (2024). 3-Butoxybenzenesulfonamide Product Data. Link
-
Guzel-Ozdemir, O., et al. (2013). Synthesis and carbonic anhydrase inhibitory properties of new sulfonamides incorporating 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
Developing a thermal shift assay for 3-Butoxybenzenesulfonamide binding
Application Note: Thermal Shift Assay (TSA) Development for 3-Butoxybenzenesulfonamide Binding
Executive Summary & Scientific Rationale
This guide details the development of a Differential Scanning Fluorimetry (DSF), commonly known as a Thermal Shift Assay (TSA), to validate the binding of 3-Butoxybenzenesulfonamide .
The Compound: 3-Butoxybenzenesulfonamide belongs to the sulfonamide class of inhibitors, the primary pharmacophore for targeting Carbonic Anhydrases (CAs) .
-
Primary Interaction: The sulfonamide moiety (
) coordinates directly to the Zinc ion ( ) in the CA active site, displacing the catalytic water molecule/hydroxide ion. -
Secondary Interaction: The butoxy group (
) is a lipophilic tail. In hCA II, this tail extends towards the hydrophobic half of the active site cleft (Phe131, Val135, Pro202).
The Challenge: Unlike hydrophilic inhibitors (e.g., Acetazolamide), the butoxy group increases the compound's logP. This introduces a risk of micellar aggregation or non-specific interaction with the hydrophobic TSA dye (SYPRO Orange). This protocol includes specific controls to distinguish true protein stabilization from false-positive dye artifacts.
Experimental Workflow
The following diagram outlines the critical path for this assay, from preparation to data validation.
Figure 1: High-level experimental workflow for 3-Butoxybenzenesulfonamide TSA. Color coding indicates critical control points (Red = High Risk of Error).
Materials & Reagents
| Component | Specification | Purpose |
| Target Protein | Recombinant Human Carbonic Anhydrase II (hCA II) | Primary Target.[1] Purity >95%. |
| Ligand | 3-Butoxybenzenesulfonamide | Test Compound.[2] |
| Reference Control | Acetazolamide | Positive Control (Known binder). |
| Dye | SYPRO Orange (5000x Stock) | Environmentally sensitive fluorophore.[3] Quenched in water; fluoresces in hydrophobic pockets. |
| Buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 | Standard physiological buffer. Avoid surfactants (Tween/Triton) as they trigger the dye. |
| Solvent | DMSO (Anhydrous) | Ligand solubilization. |
| Instrument | qPCR System (e.g., Bio-Rad CFX, Roche LightCycler) | Excitation ~470 nm / Emission ~570 nm (FRET/ROX channel often used). |
Detailed Protocol
Phase 1: Compound Preparation
The lipophilicity of the butoxy group requires careful handling to prevent precipitation.
-
Stock Solution: Dissolve 3-Butoxybenzenesulfonamide in 100% DMSO to a concentration of 10 mM .
-
Intermediate Dilution: Dilute the stock to 500 µM in the Assay Buffer (containing 5% DMSO) to prevent "crashing out" when added to the protein.
-
Note: The final assay DMSO concentration must be kept constant (typically <2%) across all wells to avoid solvent-induced destabilization.
-
Phase 2: Master Mix Assembly
Prepare the protein-dye mixture immediately before use to prevent dye-induced aggregation.
-
Target Protein Conc: 5 µM (Final in well).
-
SYPRO Orange Conc: 5x (Final in well).
Recipe for 100 Wells (20 µL reaction volume):
-
Buffer: 1980 µL
-
hCA II Protein (Stock): Add volume to reach 10 µM (2x conc).
-
SYPRO Orange (5000x): Add 2 µL (to reach 10x conc in the mix).
-
Mix: Gently invert. Do not vortex (shearing forces denature the protein).
Phase 3: Plate Setup (The "Self-Validating" Layout)
A robust TSA requires specific controls for hydrophobic ligands.
| Well Type | Content | Purpose |
| Test Sample | Protein + Dye + 3-Butoxybenzenesulfonamide (50 µM) | Measure |
| Positive Control | Protein + Dye + Acetazolamide (50 µM) | Validate protein activity. |
| Negative Control | Protein + Dye + DMSO (Vehicle) | Baseline |
| Ligand Control | Buffer + Dye + 3-Butoxybenzenesulfonamide | CRITICAL: Check if the butoxy tail interacts with SYPRO Orange directly (False Positive). |
| Dye Control | Buffer + Dye + DMSO | Background fluorescence baseline. |
Phase 4: Thermal Ramp
-
Seal the plate with optical adhesive film.
-
Centrifuge at 1000 x g for 1 minute to remove bubbles.
-
Run Parameters:
-
Equilibration: 25°C for 2 minutes.
-
Ramp: 0.5°C per 30 seconds (or 1°C/min) from 25°C to 95°C.
-
Detection: Read fluorescence at the end of each step.
-
Mechanistic Insight & Data Analysis
Thermodynamic Mechanism
The assay relies on the principle that ligand binding stabilizes the native state of the protein, shifting the equilibrium away from the unfolded state.
Figure 2: Thermodynamic equilibrium. The ligand (Blue) pulls the equilibrium to the left, requiring more heat to reach the Unfolded state (Red).
Calculating
-
Extract Data: Plot Fluorescence (RFU) vs. Temperature (
). -
Determine
: Calculate the first derivative ( ). The peak of this derivative is the Melting Temperature ( ). -
Calculate Shift:
-
Interpretation:
- : Significant binding.
- : Non-binder or weak binder.
-
High Background in Ligand Control: The butoxy group is interacting with the dye. Action: Increase protein concentration or switch to a red-shifted dye (e.g., specific nanoDSF intrinsic fluorescence if available).
Troubleshooting Hydrophobic Ligands
Issue: 3-Butoxybenzenesulfonamide precipitates upon addition to the buffer.
-
Solution: Perform a serial dilution of the ligand in DMSO first, then add to buffer. Ensure final DMSO is < 5%.
Issue: Abnormal fluorescence curve shape (high initial fluorescence).
-
Cause: The hydrophobic butoxy tail is acting like a "soap," creating micelles that SYPRO Orange binds to.
-
Solution: Add a non-ionic detergent like 0.01% Pluronic F-127 to the buffer. This can sometimes sequester the dye from the ligand without disrupting protein binding.
References
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[4][5][6][7][8] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[3][4][5][6][7][8][9][10][11] Nature Protocols, 2(9), 2212–2221.[4][5][6] Link
-
Matulis, D., et al. (2005). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry, 44(13), 5258–5266.[5] Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Lo, M. C., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry, 332(1), 153–159. Link
Sources
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. scispace.com [scispace.com]
- 5. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axxam.com [axxam.com]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Butoxybenzenesulfonamide in Enzyme Inhibition Studies
[1]
Executive Summary
3-Butoxybenzenesulfonamide (CAS: 123045-57-8) is a specialized benzenesulfonamide derivative utilized primarily as a chemical probe in medicinal chemistry and structural biology.[1] Unlike hydrophilic clinical inhibitors (e.g., acetazolamide), the inclusion of a 3-butoxy substituent confers significant lipophilicity to the scaffold. This modification allows researchers to probe the hydrophobic sub-pockets of metalloenzymes, specifically the Carbonic Anhydrase (CA) family.
This guide details the application of 3-Butoxybenzenesulfonamide in enzyme inhibition studies, focusing on its mechanism of action, specific assay protocols, and data analysis frameworks required to determine inhibition constants (
Mechanistic Basis of Inhibition[2]
To effectively utilize 3-Butoxybenzenesulfonamide, one must understand the structural causality of its binding.
The Zinc-Binding Group (ZBG)
The sulfonamide moiety (
-
The nitrogen atom of the sulfonamide becomes ionized (
). -
This anion coordinates directly to the catalytic Zinc ion (
) , displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
This blockade prevents the hydration of
to bicarbonate.[2][3][4]
The Role of the 3-Butoxy Tail (SAR)
The "Expertise" in using this specific molecule lies in the meta-butoxy chain.
-
Hydrophobic Interaction: The butyl chain extends into the hydrophobic pocket of the enzyme active site (often residues Phe131, Val121, or Leu198 depending on the isoform).
-
Selectivity Probe: By varying the chain length (butoxy vs. ethoxy), researchers determine the steric limits of the active site. The 3-butoxy group specifically probes the "meta-position" tolerance, often yielding differential affinity between cytosolic (hCA I, II) and membrane-bound (hCA IX, XII) isoforms.
Mechanistic Diagram
The following diagram illustrates the competitive inhibition mechanism and the structural interference caused by the ligand.
Figure 1: Competitive inhibition mechanism showing the displacement of the native substrate by the sulfonamide inhibitor at the Zinc active site.
Experimental Protocol: Esterase Activity Assay
While CO₂ hydration is the physiological reaction, the p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay is the standard high-throughput method for characterizing sulfonamide inhibitors due to its stability and colorimetric readout.
Reagents & Preparation
| Component | Specification | Preparation Notes |
| Enzyme | Recombinant hCA II (or target isoform) | Dilute to 0.5–1.0 µM in Assay Buffer. Keep on ice. |
| Substrate | p-Nitrophenyl Acetate (p-NPA) | Dissolve in Acetonitrile to 100 mM stock. Do not use DMSO for substrate (transesterification risk). |
| Inhibitor | 3-Butoxybenzenesulfonamide | Dissolve in 100% DMSO to 10 mM stock. Serial dilute (10 nM – 10 µM). |
| Assay Buffer | 50 mM Tris-HCl, pH 7.6 | Filter sterilize. Add 0.1% Triton X-100 if aggregation is suspected. |
Step-by-Step Workflow
Step 1: Inhibitor Pre-incubation (Critical)
Sulfonamides are slow-binding inhibitors. Immediate substrate addition often yields false high
-
In a 96-well clear microplate, dispense 80 µL of Assay Buffer .
-
Add 10 µL of Enzyme Solution .
-
Add 10 µL of Inhibitor (dilution series). Include a "DMSO Only" control (0% Inhibition) and a "No Enzyme" control (Blank).
-
Incubate at 25°C for 15 minutes . This allows the sulfonamide anion to displace the zinc-bound water.
Step 2: Substrate Initiation
-
Prepare a working substrate solution: Dilute 100 mM p-NPA stock to 3 mM in Assay Buffer immediately before use.
-
Add 100 µL of Substrate Solution to each well using a multi-channel pipette.
-
Final reaction volume: 200 µL. Final Substrate Concentration: 1.5 mM.
Step 3: Kinetic Measurement
-
Place plate in a reader pre-warmed to 25°C.
-
Measure Absorbance at 400 nm (formation of p-nitrophenolate).[5]
-
Mode: Kinetic. Interval: 15 seconds. Duration: 10 minutes.
Assay Workflow Diagram
Figure 2: Workflow for the colorimetric p-NPA esterase assay. Pre-incubation is the critical step for accurate sulfonamide affinity data.
Data Analysis & Validation
Calculating Initial Velocity ( )
-
Plot Absorbance (400 nm) vs. Time (min) for each well.
-
Select the linear portion of the curve (typically 1–5 minutes).
-
Calculate the slope (
). This is . -
Subtract the slope of the "No Enzyme" blank to correct for spontaneous hydrolysis.
Determining
Fit the normalized data to the 4-parameter logistic equation:
Converting to (Cheng-Prusoff)
Since p-NPA is a competitive substrate for the esterase activity of CA:
-
[S]: Concentration of p-NPA (1.5 mM in this protocol).
- : Michaelis constant for p-NPA (Must be determined experimentally; typically ~0.3–0.5 mM for hCA II under these conditions).
Validation Check:
-
If
, the Cheng-Prusoff equation is invalid (Tight-Binding limit). You must use the Morrison Equation for fitting. -
Typical Potency: Meta-substituted sulfonamides like 3-butoxybenzenesulfonamide typically exhibit
values in the low nanomolar range (10–100 nM) against hCA II [1, 2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-linear rates | Substrate depletion or product inhibition | Reduce enzyme concentration or measurement time. |
| High Background | Spontaneous p-NPA hydrolysis | Ensure buffer pH is < 8.[5]0. Prepare substrate fresh. |
| Precipitation | 3-Butoxy tail insolubility | Do not exceed 5% DMSO final concentration. Use 0.01% Triton X-100. |
| No Inhibition | Insufficient pre-incubation | Increase pre-incubation to 30 mins to allow slow-binding. |
References
-
BenchChem. 3-Butoxybenzenesulfonamide Product & Application Data. Retrieved from
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123045-57-8. Retrieved from
-
ResearchGate. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition.
Sources
- 1. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Pre-Clinical Evaluation Protocol for 3-Butoxybenzenesulfonamide
Executive Summary & Rationale
3-Butoxybenzenesulfonamide is a sulfonamide derivative characterized by a lipophilic butoxy (-OC₄H₉) tail attached to the meta-position of the benzenesulfonamide core.[1] Unlike hydrophilic classical CAIs (e.g., acetazolamide), the butoxy substitution significantly alters the partition coefficient (LogP), theoretically enhancing corneal permeability for ocular delivery and Blood-Brain Barrier (BBB) penetration for CNS indications.
This protocol outlines the standardized workflow for evaluating the pharmacological profile of 3-Butoxybenzenesulfonamide. It prioritizes the assessment of solubility-limited bioavailability and tissue-specific efficacy (Eye vs. Brain).
Mechanism of Action (MoA)
The sulfonamide moiety binds to the Zn²⁺ ion within the active site of Carbonic Anhydrase (CA) isozymes (primarily CA-II and CA-XII), blocking the catalytic hydration of CO₂.
-
Ocular: Inhibition of ciliary body CA-II reduces aqueous humor secretion, lowering Intraocular Pressure (IOP).
-
CNS: Inhibition of neuronal CA modulates pH buffering and GABAergic transmission, raising seizure thresholds.
Figure 1: Mechanism of Action pathway for 3-Butoxybenzenesulfonamide.
Chemical Formulation & Vehicle Strategy
Challenge: The butoxy group renders the molecule poorly soluble in aqueous saline. Improper formulation will lead to precipitation and erratic bioavailability.
Stock Preparation
-
Primary Solvent: Dissolve neat compound in 100% DMSO to create a 100 mM stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
In Vivo Vehicles (Dose-Dependent)
| Route | Application | Vehicle Composition | Notes |
| IV | Pharmacokinetics | 5% DMSO / 40% PEG400 / 55% Saline | Administer slowly (bolus < 1 min) to prevent hemolysis. |
| IP/PO | Efficacy Screening | 0.5% Carboxymethylcellulose (CMC) or 10% HP-β-Cyclodextrin | Suspension (CMC) or Complexation (Cyclodextrin) is preferred over high DMSO for chronic dosing. |
| Topical | Ocular (Glaucoma) | 1% Tween-80 in Phosphate Buffered Saline (pH 7.0) | Ensure pH is 6.0–7.4 to prevent corneal irritation. |
Pharmacokinetics (PK) & BBB Penetration Study
Objective: Determine half-life (
Experimental Design
-
Species: Male Sprague-Dawley Rats (200–250g), n=3 per timepoint.
-
Dose: 5 mg/kg (IV) and 20 mg/kg (PO).
-
Sampling: Blood and Brain tissue.
Protocol Steps
-
Cannulation: Jugular vein cannulation (JVC) is preferred for serial blood sampling to reduce animal usage.
-
Administration: Administer formulation via tail vein (IV) or oral gavage (PO).
-
Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Tissue Collection: At terminal timepoints (e.g., 1h and 4h), perfuse animals with saline to remove blood from brain capillaries before harvesting brain tissue.
-
Bioanalysis: Homogenize brain tissue in PBS. Precipitate proteins in plasma/brain homogenate using acetonitrile. Analyze via LC-MS/MS (MRM mode) using a sulfonamide internal standard (e.g., Tolbutamide).
Success Criteria:
-
Oral Bioavailability (
) > 30%. -
Brain/Plasma ratio > 0.3 (indicates sufficient lipophilicity for CNS activity).
Efficacy Model A: Glaucoma (IOP Reduction)
Rationale: Sulfonamides are the gold standard for glaucoma. The lipophilic nature of 3-Butoxybenzenesulfonamide suggests it may act as a potent topical agent similar to Dorzolamide.
Model: Normotensive & Hypertensive Rabbit
-
Species: New Zealand White Rabbits (2–3 kg).
-
Group Size: n=6 eyes per group.
Protocol Steps
-
Baseline Measurement: Acclimatize rabbits to the tonometer (e.g., Tono-Pen XL). Measure baseline Intraocular Pressure (IOP) at -1 hour and 0 hour.
-
Induction (Optional Hypertensive): Inject 50 µL of 0.05% carbomer into the anterior chamber to induce sustained hypertension (if testing therapeutic reversal). For initial screening, normotensive models are sufficient.
-
Treatment: Instill 50 µL of 1% 3-Butoxybenzenesulfonamide solution into the left eye. Instill vehicle into the right eye (contralateral control).
-
Monitoring: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.
-
Scoring: Calculate
IOP (Treated - Control).
Data Analysis Table:
| Time (h) | Vehicle IOP (mmHg) | Treated IOP (mmHg) | % Reduction | Significance (p<0.05) |
|---|---|---|---|---|
| 0.0 | 18.5 ± 1.2 | 18.4 ± 1.1 | - | NS |
| 1.0 | 18.2 ± 1.0 | 14.1 ± 0.8 | 22.5% | Yes |
| 2.0 | 18.6 ± 1.1 | 13.5 ± 0.9 | 27.4% | Yes |[2]
Efficacy Model B: Anticonvulsant (MES Test)
Rationale: If the PK study shows brain penetration, the compound should be tested for anticonvulsant activity, a known property of lipophilic CAIs.
Model: Maximal Electroshock Seizure (MES)
-
Species: Male Swiss Albino Mice (20–25g).
-
Control: Acetazolamide (Positive Control, 20 mg/kg).
Protocol Steps
-
Pre-Screening: 24 hours prior, screen mice for ability to respond to shock (exclude non-responders).
-
Dosing: Administer 3-Butoxybenzenesulfonamide (10, 30, 100 mg/kg IP) 30 minutes prior to testing.
-
Shock Application: Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.
-
Observation: Observe for Hind Limb Tonic Extension (HLTE) .
-
Endpoint: Protection is defined as the abolition of HLTE within 10 seconds of shock.
Safety Check (Rotarod): Concurrent with efficacy, test for neurotoxicity (sedation/ataxia) using the Rotarod test. A therapeutic index (TD50/ED50) should be calculated.
Study Workflow Diagram
Figure 2: Pre-clinical evaluation workflow for 3-Butoxybenzenesulfonamide.
References
-
Supuran, C. T. (2014).[3] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[3][4] ACS Publications. Link
-
Maren, T. H., & Wistrand, P. (1960). The effect of carbonic anhydrase inhibition on intraocular pressure of rabbits with different blood CO2 equilibria. American Journal of Ophthalmology.[5][6] Link
-
Bhat, M. A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action.[7] PubMed.[6] Link
-
Smolecule. (2024).[8] 3-(Sec-butoxy)benzenesulfonamide: Structure and Applications. Smolecule Chemical Database. Link
-
Veterian Key. (2018).[7] Sulfonamides and Potentiated Sulfonamides: Pharmacokinetics and Lipophilicity in Animals. Veterian Key. Link
Sources
- 1. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of carbonic anhydrase inhibition on intraocular pressure of rabbits with different blood Co2 equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a Carbonic Anhydrase Inhibitor (Diamox) on Intra-Ocular Pressure of Rabbits and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
Application Note: 3-Butoxybenzenesulfonamide as a Chemical Probe for Target Engagement
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The validation of direct target engagement within a cellular context is a cornerstone of modern drug discovery, bridging the gap between biochemical activity and physiological response.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 3-Butoxybenzenesulfonamide as a chemical probe to investigate and confirm protein target engagement. By leveraging the well-established zinc-binding properties of its sulfonamide moiety, this probe is particularly suited for studying metalloenzymes, most notably the carbonic anhydrase family.[3][4] We present detailed methodologies for two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) for confirming direct binding in intact cells, and a competitive chemoproteomics workflow for broader on- and off-target profiling.
Introduction to 3-Butoxybenzenesulfonamide
3-Butoxybenzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide scaffold, a privileged structure in medicinal chemistry.[3] The key to its function as a chemical probe lies in the sulfonamide group, a well-characterized zinc-binding group (ZBG). This functional group can coordinate with the zinc ion typically found in the active site of metalloenzymes, leading to potent and often specific inhibition.[3][5] This makes 3-Butoxybenzenesulfonamide an excellent tool for probing the engagement of zinc-dependent enzymes, particularly the ubiquitous carbonic anhydrases (CAs), which are implicated in a range of diseases including glaucoma, cancer, and neurological disorders.[3][6][7]
Physicochemical Properties
| Property | Value |
| CAS Number | 123045-57-8[3] |
| Molecular Formula | C₁₀H₁₅NO₃S[3] |
| Molecular Weight | 229.3 g/mol [3] |
| IUPAC Name | 3-butoxybenzenesulfonamide[3] |
Synthetic Strategy Overview
While a detailed synthesis is beyond the scope of this note, understanding its origin provides context. The synthesis of 3-Butoxybenzenesulfonamide is reliably achieved through established methods. A common route involves the chlorosulfonation of butoxybenzene, which may yield isomeric mixtures, or a more controlled Sandmeyer-type reaction starting from 3-butoxyaniline.[3] The resulting 3-butoxybenzenesulfonyl chloride is then reacted with ammonia in a final amidation step to yield the target compound.[3]
Mechanism of Target Engagement: Carbonic Anhydrase Inhibition
The primary mechanism by which 3-Butoxybenzenesulfonamide engages its targets is through the coordination of its sulfonamide group with the active site zinc ion of carbonic anhydrases.[5] In the native enzyme, the zinc ion activates a water molecule to generate a hydroxide ion, which performs a nucleophilic attack on carbon dioxide.[5] The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a mimic of the transition state, binding tightly to the Zn²⁺ ion and displacing the catalytic water molecule, thereby inhibiting the enzyme's function.[5][8]
Caption: Inhibition of a zinc metalloenzyme by a sulfonamide.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying target engagement in intact cells or lysates.[9] It operates on the principle that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[10][11] By measuring the amount of soluble protein remaining after a heat challenge, one can directly assess binding.
Caption: General workflow for a CETSA experiment.
Detailed Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells known to express the target of interest (e.g., a specific carbonic anhydrase isoform) to approximately 80% confluency.
-
Harvest and resuspend cells in a suitable culture medium to a concentration of 10-20 x 10⁶ cells/mL.
-
Treat one cell suspension with 3-Butoxybenzenesulfonamide (e.g., 10-50 µM final concentration) and another with an equivalent volume of vehicle (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Rationale: This step allows the probe to permeate the cell membrane and engage with its intracellular target in a native environment.
-
-
Heat Challenge:
-
Aliquot 50-100 µL of the cell suspensions into PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat for 3 minutes across a predefined temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 67°C). Immediately cool for 3 minutes at 4°C.[10]
-
Rationale: The temperature gradient is designed to span the melting point of the target protein. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.[11]
-
-
Cell Lysis:
-
Lyse the cells to release the soluble protein fraction. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Add a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Rationale: Lysis is necessary to separate the soluble, non-denatured proteins from the aggregated fraction and other cellular debris.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.
-
Rationale: This is the critical separation step. Aggregated, thermally unstable proteins will be in the pellet, while stabilized, soluble proteins remain in the supernatant.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of each supernatant sample.
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis, transfer to a membrane, and probe with a specific primary antibody against the target protein (e.g., anti-Carbonic Anhydrase IX).
-
Use a suitable secondary antibody and detection reagent to visualize the bands. Quantify band intensity using densitometry.
-
Data Presentation and Interpretation
The results are typically plotted as the relative amount of soluble protein versus temperature. A successful experiment will show a rightward shift in the melting curve for the probe-treated samples compared to the vehicle control, indicating target stabilization.
Table 1: Example CETSA Data for a Target Protein
| Temperature (°C) | Relative Soluble Protein (Vehicle) | Relative Soluble Protein (Probe-Treated) |
| 48 | 1.00 | 1.00 |
| 52 | 0.85 | 0.98 |
| 56 | 0.52 (Tₘ) | 0.89 |
| 60 | 0.21 | 0.55 (Tₘ) |
| 64 | 0.05 | 0.25 |
This shift in the apparent melting temperature (Tₘ) is direct evidence of target engagement in the cellular environment.[10]
Protocol 2: Competitive Chemoproteomics for Target Profiling
While CETSA is excellent for validating a hypothesized target, chemoproteomics can be used to identify targets in an unbiased, proteome-wide manner.[2][12] In this competitive workflow, 3-Butoxybenzenesulfonamide (an unlabeled competitor) is used to block the binding of a broad-reactivity, tagged chemical probe, allowing for the identification of its specific interaction partners.[13]
Caption: Competitive chemoproteomics workflow.
Detailed Step-by-Step Methodology
-
Cell Treatment and Labeling:
-
Treat cells with either vehicle (DMSO) or a high concentration of 3-Butoxybenzenesulfonamide (e.g., 50-100 µM) for 1-2 hours.
-
Add a broad-spectrum, alkyne-functionalized probe that targets a similar class of enzymes (e.g., a generic cysteine-reactive probe or a broad sulfonamide probe) and incubate for a shorter period (e.g., 30 minutes).
-
Rationale: 3-Butoxybenzenesulfonamide will occupy the binding sites of its specific targets, preventing the subsequent binding of the tagged probe.
-
-
Lysis and Click Chemistry:
-
Harvest and lyse the cells in a buffer compatible with click chemistry (e.g., SDS-containing buffer).
-
Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction by adding a biotin-azide tag, a copper source (CuSO₄), a reducing agent (sodium ascorbate), and a ligand (TBTA).[14]
-
Rationale: This bioorthogonal reaction covalently attaches a biotin handle to the alkyne probe, enabling subsequent enrichment.[14]
-
-
Protein Enrichment:
-
Incubate the biotinylated proteome with streptavidin-coated magnetic beads for 1-2 hours to capture the probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Rationale: The high affinity of the biotin-streptavidin interaction allows for stringent washing and highly specific enrichment of proteins that were labeled by the tagged probe.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides overnight.
-
Collect the peptide-containing supernatant for analysis.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Presentation and Interpretation
The mass spectrometry data is processed to identify and quantify the proteins in both the vehicle and competitor-treated samples. The key is to identify proteins whose abundance is significantly reduced in the sample pre-treated with 3-Butoxybenzenesulfonamide.
Table 2: Example Chemoproteomics Hit List
| Protein ID | Gene Name | Fold Change (Probe / Vehicle) | p-value | Annotation |
| P22748 | CA2 | 0.15 | < 0.001 | On-Target |
| P43131 | CA9 | 0.21 | < 0.001 | On-Target |
| Q8N1Q1 | ZNF224 | 0.45 | < 0.05 | Potential Off-Target |
| P04040 | GAPDH | 0.98 | > 0.5 | Non-binder |
A low fold-change indicates that 3-Butoxybenzenesulfonamide successfully competed with the tagged probe for binding, identifying that protein as a direct target.[2][13] This method provides an invaluable, unbiased view of both intended targets and potential off-targets, which is critical for developing selective chemical tools and therapeutics.[16][17]
Conclusion
3-Butoxybenzenesulfonamide serves as a valuable and accessible chemical probe for investigating target engagement, particularly for the carbonic anhydrase family of metalloenzymes. The straightforward protocols for CETSA and competitive chemoproteomics detailed in this guide provide researchers with a robust framework to confirm direct intracellular binding and to explore the broader selectivity profile of this and related compounds. By applying these methods, scientists can gain higher confidence in the link between molecular interaction and cellular phenotype, a critical step in the rigorous validation of novel drug targets and therapeutic candidates.
References
-
Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Retrieved from [Link]
-
Prevet, H., & Collins, I. (2019). Labelled chemical probes for demonstrating direct target engagement in living systems. Future Medicinal Chemistry. Retrieved from [Link]
-
Simon, G. M., Niphakis, M. J., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]
-
Zubrienė, A., et al. (2016). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. Retrieved from [Link]
-
Grübl, T., et al. (2022). Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow. Journal of Proteome Research. Retrieved from [Link]
-
Pai, C. C., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. Retrieved from [Link]
-
Guzel, O., et al. (2007). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Towbin, H., et al. (2003). Proteomics-based target identification. Journal of Biological Chemistry. Retrieved from [Link]
-
Child, M. A., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]
-
Bateman, L. A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry. Retrieved from [Link]
-
Mathews, J. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. Retrieved from [Link]
-
Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Retrieved from [Link]
-
Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay and Drug Development Technologies. Retrieved from [Link]
-
Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Global Medical Genetics. Retrieved from [Link]
-
Park, J., & Park, S. B. (2021). Recent advances in identifying protein targets in drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Target Identification Services. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Target Identification Services | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoproteomics Workflows | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
High-Sensitivity Quantitation of 3-Butoxybenzenesulfonamide in Plasma via LC-MS/MS
Application Note & Method Development Guide
Executive Summary
This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 3-Butoxybenzenesulfonamide in human and rat plasma. While sulfonamides are a well-characterized class of compounds, the addition of the lipophilic butoxy group at the meta position introduces specific bioanalytical challenges—namely, increased retention time overlap with endogenous phospholipids and potential solubility issues in purely aqueous diluents.
This guide moves beyond standard "cookbook" recipes by integrating Phospholipid Removal (PLR) technology to mitigate matrix effects, ensuring the method meets the rigorous standards of the FDA M10 Guideline [1].
Compound Snapshot
| Property | Data | Notes |
| Analyte | 3-Butoxybenzenesulfonamide | |
| Formula | ||
| Exact Mass | 229.08 | |
| 230.1 | Primary precursor ion (Positive Mode) | |
| LogP | ~1.9 - 2.2 | Moderately lipophilic due to butoxy chain |
| pKa | ~10.1 (Sulfonamide NH) | Weakly acidic; allows Negative ESI, but Positive ESI is preferred for generic sensitivity |
Method Development Logic: The "Why" Behind the Protocol
Ionization Source Selection
While sulfonamides possess an acidic proton (
-
Reasoning: Modern triple quadrupoles often show superior signal-to-noise ratios in positive mode for sulfonamides when using acidic mobile phases (Formic acid). Furthermore, the butoxy group is neutral; positive mode protonation on the nitrogen is kinetically favored in the presence of 0.1% Formic Acid.
Chromatographic Separation Strategy
The 3-butoxy group increases the hydrophobicity compared to unsubstituted benzenesulfonamide.
-
Column Choice: A Biphenyl stationary phase is recommended over a standard C18.
-
Mechanism: The biphenyl phase offers
interactions with the benzene ring of the analyte, providing enhanced selectivity against aliphatic endogenous interferences (like lysophospholipids) that often co-elute on C18 columns.
Sample Preparation: The Matrix Effect Challenge
Standard Protein Precipitation (PPT) with acetonitrile is cheap but "dirty," leaving phospholipids in the supernatant. These lipids accumulate on the column and cause ion suppression.[1][2]
-
Selected Method: In-Well Phospholipid Removal (PLR) .
-
Logic: By passing the precipitated sample through a zirconia-coated silica filter (e.g., HybridSPE or Ostro), phospholipids are Lewis-acid bound and removed, while the sulfonamide analyte passes through. This eliminates the "late-eluting lipid hump" that ruins column life.
Experimental Protocol
Materials & Reagents
-
Analyte Standard: 3-Butoxybenzenesulfonamide (>98% purity).
-
Internal Standard (IS): 3-Butoxybenzenesulfonamide-
(ideal) or Sulfamethoxazole (structural analog). -
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free Plasma (K2EDTA).
Solution Preparation
-
Stock Solution: Dissolve 10 mg analyte in 10 mL MeOH to yield 1.0 mg/mL. Store at -20°C.
-
Working Standard: Dilute Stock in 50:50 MeOH:Water to create a calibration curve (Range: 1.0 ng/mL to 1000 ng/mL).
-
IS Working Solution: 50 ng/mL in 100% ACN (acts as the precipitation solvent).
Sample Preparation Workflow (PLR Plate)
Figure 1: Phospholipid Removal (PLR) Workflow ensuring removal of matrix suppressors.
Step-by-Step:
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 150 µL of Internal Standard working solution (in 1% Formic Acid/ACN) to precipitate proteins.
-
Vortex aggressively for 2 minutes.
-
Critical Step: Transfer the entire suspension to a Phospholipid Removal Plate (e.g., Supelco HybridSPE or Waters Ostro).
-
Apply vacuum. Collect the filtrate.
-
Evaporate filtrate under
at 40°C and reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Loading |
| 2.5 | 90 | Elution of Analyte |
| 3.5 | 90 | Wash |
| 3.6 | 10 | Re-equilibration |
| 5.0 | 10 | Stop |
Mass Spectrometry:
-
Source: ESI Positive (
). -
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanism |
| 3-ButoxyBSA | 230.1 | 174.1 | 20 | Quant | Loss of Butene ( |
| 3-ButoxyBSA | 230.1 | 150.0 | 28 | Qual | Loss of |
| 3-ButoxyBSA | 230.1 | 94.1 | 35 | Qual | Phenol fragment |
Note: The transition
Validation Criteria (FDA M10 Compliance)
To ensure the method is "Fit for Purpose," the following validation parameters must be met.
| Parameter | Acceptance Criteria (FDA M10) | Experimental Approach |
| Selectivity | Interference < 20% of LLOQ area in 6 blank lots. | Test lipemic, hemolyzed, and normal plasma. |
| Linearity | 8 non-zero standards. Weighting | |
| Accuracy & Precision | 5 replicates at LLOQ, Low, Med, High QC. | |
| Matrix Effect | Matrix Factor (MF) CV < 15%. | Compare post-extraction spike vs. neat solution. |
| Recovery | Consistent across range. | Compare pre-extraction spike vs. post-extraction spike. |
Troubleshooting & Expert Insights
The "Ghost" Peak
Issue: A peak appears in blank samples after a high concentration injection. Cause: Sulfonamides can be "sticky" on stainless steel or carry over on the autosampler needle due to the hydrophobic butoxy tail. Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid . The acetone helps solubilize the lipophilic residue.
Sensitivity Drop Over Time
Issue: Signal decreases after 50 injections. Cause: Phospholipid buildup on the column guard (if PLR plate was not used) or source contamination. Solution:
-
Verify the PLR step was performed correctly.
-
Switch to a divert valve to send the first 0.5 min and the wash phase (3.5-5.0 min) to waste, preventing salts and late eluters from entering the MS source.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry. (Provides structural grounding for ionization choice).
Appendix: Method Workflow Diagram
Figure 2: Complete Analytical Workflow from Plasma to Detection.
Sources
Application Notes and Protocols for Crystallization of 3-Butoxybenzenesulfonamide Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Interactions Through Crystallization
The three-dimensional structure of a protein in complex with a small molecule ligand is fundamental to understanding its mechanism of action and is a cornerstone of modern structure-based drug design. 3-Butoxybenzenesulfonamide and its analogs are a class of sulfonamide-containing compounds with significant therapeutic potential, often targeting metalloenzymes such as carbonic anhydrases.[1][2] Obtaining high-resolution crystal structures of these complexes is paramount for elucidating the specific molecular interactions, guiding lead optimization, and ultimately developing more potent and selective therapeutics.[3]
This guide provides a comprehensive overview of the theoretical and practical considerations for the successful crystallization of protein-3-Butoxybenzenesulfonamide complexes. As a Senior Application Scientist, this document synthesizes established crystallographic principles with field-proven insights to provide a robust framework for researchers. The protocols herein are designed to be self-validating systems, with explanations of the causality behind experimental choices to empower rational decision-making in your crystallization endeavors.
Pre-Crystallization: Laying the Foundation for Success
The quality of the initial protein and ligand is the single most critical determinant of crystallization success.[4] Inclusions, heterogeneity, or instability in either component will invariably hinder the formation of well-ordered crystals.
Protein Production and Purification
A homogenous and stable protein sample at a suitable concentration (typically 5-20 mg/mL) is a prerequisite for crystallization trials.[5] The protein should be purified to >97% homogeneity as assessed by SDS-PAGE and size-exclusion chromatography. Dynamic Light Scattering (DLS) is a valuable technique to assess the monodispersity of the protein sample; a single, narrow peak is indicative of a homogenous preparation suitable for crystallization.
Protocol 1: Generic Protein Purification for Crystallization
-
Expression: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) to ensure proper folding and post-translational modifications.
-
Lysis: Resuspend cell pellets in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol) and lyse by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes to pellet cellular debris.
-
Affinity Chromatography: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to capture the target protein.
-
Elution: Elute the bound protein using a competitive ligand (e.g., imidazole for His-tagged proteins).
-
Size-Exclusion Chromatography (SEC): As a final polishing step, apply the eluted protein to a SEC column pre-equilibrated with a suitable buffer for long-term stability (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl). This step removes aggregates and ensures a monodisperse sample.
-
Concentration and Quality Control: Concentrate the purified protein to the desired concentration using an appropriate centrifugal filter unit. Verify purity by SDS-PAGE and monodispersity by DLS.
Ligand Preparation and Complex Formation
3-Butoxybenzenesulfonamide, like many small molecule inhibitors, may have limited aqueous solubility.[6] Careful preparation of the ligand stock solution and the protein-ligand complex is crucial.
Protocol 2: Preparation of 3-Butoxybenzenesulfonamide Stock and Protein Complex
-
Ligand Stock Preparation: Prepare a high-concentration stock solution of 3-Butoxybenzenesulfonamide (e.g., 20-100 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[7]
-
Complex Formation (Co-crystallization):
-
To form the protein-ligand complex, add the ligand stock solution to the purified protein solution to achieve a slight molar excess of the ligand (e.g., 1:1.5 to 1:5 protein-to-ligand ratio).[2]
-
The final concentration of the organic solvent (e.g., DMSO) in the protein solution should be kept to a minimum, ideally below 5% (v/v), to avoid protein denaturation.[2]
-
Incubate the protein-ligand mixture on ice or at 4°C for at least one hour to allow for complex formation.[8] Some protocols suggest incubation at room temperature for 30-60 minutes.[8]
-
Centrifuge the mixture at high speed to remove any precipitated ligand or aggregated protein before setting up crystallization trials.
-
Crystallization Strategies: Co-crystallization vs. Soaking
There are two primary strategies for obtaining crystals of protein-ligand complexes: co-crystallization and soaking.[9]
-
Co-crystallization: The protein and ligand are mixed prior to crystallization, and the pre-formed complex is subjected to crystallization screening. This is often the method of choice, especially if the ligand induces a conformational change in the protein or is required for protein stability.[10]
-
Soaking: Pre-grown apo-protein crystals are transferred to a solution containing the ligand. The ligand then diffuses into the crystal lattice to bind to the protein. This method is generally simpler and requires less protein, but it is dependent on the apo-crystals being robust enough to withstand the soaking process and the ligand being able to access the binding site within the crystal lattice.[8]
Crystallization Screening: Exploring Chemical Space
The goal of initial screening is to identify a starting point for optimization by sampling a wide range of chemical conditions.[11] Sparse matrix screens, which are collections of empirically successful crystallization conditions, are a common and effective starting point.[12]
Initial Screening Strategies
For a novel protein-3-Butoxybenzenesulfonamide complex, it is recommended to use at least two different broad sparse matrix screens at two different temperatures (e.g., 4°C and 20°C) to maximize the chances of identifying initial crystallization "hits".
Table 1: Suggested Starting Screening Conditions for Protein-3-Butoxybenzenesulfonamide Complexes
| Reagent Class | Precipitant Examples | Buffer pH Range | Common Additives |
| High Molecular Weight PEGs | 10-25% (w/v) PEG 3350, PEG 4000, PEG 8000 | 6.5 - 8.5 | 0.1-0.2 M salts (e.g., Ammonium Sulfate, Sodium Chloride) |
| Low Molecular Weight PEGs | 20-40% (v/v) PEG 400, PEG 600 | 5.5 - 7.5 | Divalent cations (e.g., 0.1 M MgCl₂, CaCl₂) |
| Salts | 1.5-2.5 M Ammonium Sulfate, Sodium/Potassium Tartrate | 5.0 - 7.0 | Small molecules (e.g., glycerol, MPD) |
| Organics | 10-30% (v/v) 2-Methyl-2,4-pentanediol (MPD) | 4.5 - 6.5 | Buffers with different chemical properties (e.g., Citrate, Acetate) |
This table is a generalized starting point. The optimal conditions will be specific to the target protein.
Experimental Protocols for Crystallization
Vapor diffusion is the most common method for macromolecular crystallization.[13] It involves equilibrating a drop containing the protein-ligand complex and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[14]
Protocol 3: Hanging Drop Vapor Diffusion
-
Plate Setup: Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.
-
Drop Preparation: On a siliconized glass coverslip, mix 1 µL of the protein-3-Butoxybenzenesulfonamide complex solution with 1 µL of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the reservoir, sealing it with vacuum grease to create an airtight environment.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for crystal growth over several days to weeks.
Protocol 4: Sitting Drop Vapor Diffusion
-
Plate Setup: Pipette 80-100 µL of the crystallization screen solution into the reservoir of a sitting drop plate (e.g., a 96-well plate).
-
Drop Preparation: Pipette 100-200 nL of the protein-3-Butoxybenzenesulfonamide complex solution into the drop post, followed by 100-200 nL of the reservoir solution. This is often performed using a crystallization robot for high-throughput screening.
-
Sealing: Seal the plate with an optically clear tape.
-
Incubation: Incubate and monitor as described for the hanging drop method.
Protocol 5: Microbatch-Under-Oil
This method is particularly useful for membrane proteins or proteins that are prone to forming a "skin" in vapor diffusion setups.[15]
-
Plate Setup: Dispense a layer of paraffin or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[16]
-
Drop Preparation: Under the oil, dispense a small volume (e.g., 100 nL to 1 µL) of the protein-ligand complex followed by an equal volume of the crystallization solution.
-
Incubation: The oil prevents evaporation, creating a batch crystallization experiment.[17]
Workflow and Optimization
Caption: Overall workflow from protein preparation to structure solution.
Once initial crystal "hits" are identified, the next crucial step is optimization to produce larger, single, well-diffracting crystals.[5]
Caption: Decision-making process for crystal optimization.
Protocol 6: Crystal Optimization
-
Fine-Tuning Precipitants and pH: Create a grid screen around the hit condition, systematically varying the precipitant concentration and the buffer pH.
-
Additive Screening: Test the effect of small molecule additives. These can sometimes improve crystal packing and diffraction quality. Common additives include salts, detergents (e.g., 0.1% β-octylglucoside), and small organic molecules.[8]
-
Microseeding: If crystals are small or nucleation is poor, microseeding can be a powerful technique. This involves transferring microscopic crystals from a previous drop into a new, equilibrated drop to act as nucleation centers.
Crystal Handling and Cryo-Protection
To prevent radiation damage during X-ray data collection, crystals are typically flash-cooled in liquid nitrogen. This requires a cryoprotectant to prevent the formation of crystalline ice, which would destroy the crystal lattice.
Protocol 7: Cryo-Protection
-
Cryoprotectant Selection: The cryoprotectant is typically the mother liquor supplemented with a cryo-agent such as glycerol, ethylene glycol, or sucrose at a concentration of 20-30% (v/v).
-
Soaking: Briefly soak the crystal (5-30 seconds) in the cryoprotectant solution using a small nylon loop.
-
Flash-Cooling: Immediately plunge the loop with the crystal into liquid nitrogen.
-
Storage: Store the frozen crystals in liquid nitrogen until ready for data collection.
Data Collection and Structure Determination
Data collection is performed at a synchrotron source. The diffraction pattern is used to determine the electron density map of the protein-ligand complex, from which the three-dimensional structure can be built and refined. Careful analysis of the electron density is required to confirm the binding mode and orientation of the 3-Butoxybenzenesulfonamide ligand.
Conclusion
The crystallization of protein-3-Butoxybenzenesulfonamide complexes is a multi-step process that requires careful planning, execution, and optimization. By following the principles and protocols outlined in this guide, researchers can significantly increase their chances of obtaining high-quality crystals suitable for X-ray diffraction analysis. The resulting structural information will be invaluable for understanding the molecular basis of ligand binding and for advancing structure-guided drug discovery efforts.
References
-
Hassel, A. M. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]
-
Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 450-456. [Link]
-
Di Fiore, A., et al. (2013). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry, 56(17), 7177-7183. [Link]
-
Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]
-
Guttilla, I. K., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2483-2494. [Link]
-
Warkentin, M. (n.d.). Cryoprotection of delicate crystals. Hauptman-Woodward Medical Research Institute. [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research. [Link]
-
Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088582. [Link]
-
Hampton Research. (n.d.). Crystallization Screening. Hampton Research. [Link]
-
CSIRO. (n.d.). Protein Crystallisation Strategy. CSIRO. [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
University of Bordeaux. (n.d.). Guide for crystallization. [Link]
-
D'Arcy, A., et al. (2017). Protein Crystallization using Microbatch-Under-Oil. ResearchGate. [Link]
-
Rupp, B. (n.d.). Cryo-Crystallography. RuppWeb. [Link]
-
JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2402. [Link]
-
McPherson, A. (2004). Introduction to protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 60(1), 2-10. [Link]
-
Müller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. [Link]
-
Sygnature Discovery. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Sygnature Discovery. [Link]
-
Schiebel, J., et al. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research. [Link]
-
Gorrec, F. (2009). Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 9), 931-938. [Link]
-
Di Fiore, A., et al. (2017). Improving Protein Crystal Quality by the Without-Oil Microbatch Method: Crystallization and Preliminary X-ray Diffraction Analysis of Glutathione Synthetase from Pseudoalteromonas haloplanktis. International Journal of Molecular Sciences, 18(11), 2345. [Link]
-
Garman, E. F. (2014). Practical macromolecular cryocrystallography. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2209-2232. [Link]
-
Jhoti, H., et al. (2007). Studying protein-ligand interactions using X-ray crystallography. Current Opinion in Structural Biology, 17(6), 701-707. [Link]
-
Talib, Z. H., et al. (2024). Protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery, 1-15. [Link]
-
Cole, J. C., et al. (2017). The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(2), 169-181. [Link]
-
Jhoti, H., et al. (2007). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In: Protein-Ligand Interactions. Methods in Molecular Biology, vol 394. Humana Press. [Link]
-
Schiebel, J., et al. (2016). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. Journal of Medicinal Chemistry, 59(13), 6335-6343. [Link]
-
McPherson, A., & Cudney, B. (2006). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 10), 1075-1080. [Link]
-
Schiebel, J., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. [Link]
-
Edelmann, F. T. (2021). How to optimize my protein crystallization conditions? ResearchGate. [Link]
-
Gill, R., et al. (2015). Analysis of crystallization data in the Protein Data Bank. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 5), 1105-1113. [Link]
-
Han, S., et al. (2010). Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms. Journal of Molecular Biology, 398(3), 406-416. [Link]
-
The Thought Emporium. (2021, July 12). Intro to protein crystallization (the actually getting crystals stuff and why it's so hard) [Video]. YouTube. [Link]
-
Hampton Research. (n.d.). Biophysical methods to guide protein crystallization and inhibitor binding studies. Hampton Research. [Link]
-
Steczko, J., et al. (1991). Crystallization and preliminary X-ray investigation of lipoxygenase-3 from soybeans. Journal of Molecular Biology, 221(4), 1335-1337. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. Three-dimensional solution structure of the complex of α-bungarotoxin with a library-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein Crystallization [bio.davidson.edu]
- 10. 3D complex: a structural classification of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein preparation, crystallization and preliminary crystallographic studies of Bacillus subtilis glycinamide ribonucleotide transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-dimensional structure of the complexes of ribonuclease A with 2',5'-CpA and 3',5'-d(CpA) in aqueous solution, as obtained by NMR and restrained molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anl.gov [anl.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 3-Butoxybenzenesulfonamide in Antimicrobial Susceptibility Testing (AST)
Executive Summary
This guide details the technical protocols for evaluating the antimicrobial efficacy of 3-Butoxybenzenesulfonamide (CAS 123045-57-8) . While sulfonamides are classically known as folate synthesis inhibitors, the addition of a lipophilic 3-butoxy substituent alters the physicochemical profile, potentially enhancing membrane permeability or shifting target affinity toward metalloenzymes like bacterial Carbonic Anhydrases (CAs). This document provides a robust framework for researchers to characterize this compound’s Minimum Inhibitory Concentration (MIC), assess its synergy with dihydrofolate reductase (DHFR) inhibitors, and troubleshoot solubility issues inherent to lipophilic sulfonamide derivatives.
Compound Profile & Mechanism of Action[1]
Chemical Rationale
3-Butoxybenzenesulfonamide differs from hydrophilic clinical sulfonamides (e.g., sulfanilamide) by the presence of a meta-butoxy ether chain.
-
Lipophilicity: The butyl chain increases the logP, facilitating passive diffusion across the lipid-rich mycobacterial cell wall or Gram-negative outer membranes.
-
Zinc Binding: The primary sulfonamide moiety (
) acts as a zinc-binding group (ZBG), a critical feature for inhibiting metalloenzymes.[1][2]
Dual-Target Potential
Researchers must design AST assays considering two potential mechanisms:
-
Dihydropteroate Synthase (DHPS) Inhibition: The classical pathway where the sulfonamide mimics PABA (para-aminobenzoic acid), blocking folate synthesis.
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group coordinates with the Zinc ion in the active site of bacterial CAs (e.g., in Helicobacter pylori, Mycobacterium tuberculosis, or Neisseria spp.), disrupting pH homeostasis and respiration.
Mechanistic Pathway Visualization
Figure 1: Dual mechanism of action. The compound may act as a classical anti-folate (left) or a metalloenzyme inhibitor (right).
Materials & Stock Preparation
Critical Causality: The butoxy group renders this compound less soluble in aqueous media than standard sulfamethoxazole. Improper solubilization causes micro-precipitation in the assay plate, leading to false "growth" readings (high turbidity) or inactive wells.
Solubilization Protocol
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS grade. Avoid basic aqueous solutions (NaOH) initially, as the butoxy group reduces the acidity of the sulfonamide nitrogen compared to electron-withdrawing derivatives.
-
Concentration: Prepare a 10 mg/mL (approx. 43.6 mM) master stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
Protocol A: Broth Microdilution (MIC Determination)
This protocol is adapted from CLSI M07 standards but modified for lipophilic research compounds.
Experimental Setup
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Note: For sulfonamide testing, use Lysed Horse Blood (LHB) if testing fastidious organisms, but ensure the base media has low thymidine content (thymidine antagonizes sulfonamides).
-
-
Inoculum: Standardized to
CFU/mL.
Step-by-Step Workflow
-
Dilution Plate Preparation:
-
Use a 96-well deep-well block.
-
Perform a 2-fold serial dilution of the 10 mg/mL stock in DMSO first.
-
Intermediate Step (Critical): Dilute the DMSO series 1:50 into CAMHB before adding to the final plate. This prevents "DMSO shock" to bacteria. Final DMSO concentration on cells must be < 1%.
-
-
Assay Plate Assembly:
-
Transfer 100 µL of the intermediate diluted compound into sterile 96-well microtiter plates.
-
Add 100 µL of bacterial inoculum (
CFU/mL) to each well. -
Final Volume: 200 µL. Final Inoculum:
CFU/mL.
-
-
Controls:
-
Growth Control: Bacteria + Media + Solvent (1% DMSO).
-
Sterility Control: Media + Compound (Highest concentration). Crucial to check for precipitation.
-
Reference: Sulfamethoxazole (standard) to validate the assay performance.
-
-
Incubation:
-
Seal with gas-permeable film.
-
Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
Data Interpretation
The MIC is the lowest concentration that completely inhibits visible growth.
| Observation | Interpretation | Action |
| Clear Well | Inhibited | Record concentration as potential MIC. |
| Turbid Well | Growth | Resistant at this concentration. |
| Button at Bottom | Precipitation or Sedimentation | Invalid. Check Sterility Control. If sterility control has a button, the compound precipitated. Repeat with lower stock concentration. |
| Haze (80% inhibition) | Trailing Endpoint | Common with sulfonamides. Record MIC as the concentration inhibiting >80% growth compared to control. |
Protocol B: Synergy Screening (Checkerboard Assay)
Since sulfonamides are rarely used as monotherapy, testing synergy with a DHFR inhibitor (like Trimethoprim) is essential to validate the "potentiating" effect of the 3-butoxy derivative.
Workflow Visualization
Figure 2: Checkerboard assay logic for determining synergistic interactions.
Fractional Inhibitory Concentration (FIC) Calculation
After obtaining MICs for the combination, calculate the FIC Index (
- : Synergy (The 3-butoxy group enhances potency significantly).
- : Indifferent.
- : Antagonism.
Troubleshooting & Expert Tips
The "Trailing" Effect
Sulfonamides often exhibit "trailing" endpoints where bacterial growth is inhibited but not halted immediately, leaving a faint haze.
-
Solution: Do not read the MIC at "complete clearance." Read at 80% reduction in turbidity compared to the growth control. Use a spectrophotometer (
) for precision.
Media Antagonism
Commercial media often contains thymidine or PABA, which bypasses the sulfonamide blockade.
-
Validation: Test a quality control strain (E. coli ATCC 25922) with Sulfamethoxazole. If the MIC is >64 µg/mL, your media contains antagonists. Switch to Thymidine-Depleted CAMHB.
pH Sensitivity
If targeting Carbonic Anhydrase (CA), the assay pH is critical.
-
Standard CAMHB is pH 7.2–7.4.
-
To screen for CA inhibition specifically, consider running a parallel assay at pH 6.5 . CA inhibitors often show differential activity under acidic stress (mimicking the phagolysosome or gastric environment).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[4] Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition (M100).[4] Wayne, PA: CLSI. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
Sources
Technical Support Center: Optimizing 3-Butoxybenzenesulfonamide Solubility for In Vitro Assays
Introduction
Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of 3-Butoxybenzenesulfonamide .
This molecule presents a classic "solubility paradox" in drug discovery. The sulfonamide group (
This guide provides self-validating protocols to transition this molecule from the freezer to the microplate without losing it to precipitation or non-specific binding.
Module 1: Stock Solution Preparation
Q: My solid compound won't dissolve in water or PBS. Is the batch defective? A: No. 3-Butoxybenzenesulfonamide has negligible intrinsic water solubility. You must use an organic cosolvent for the primary stock.
Protocol: The Anhydrous DMSO Stock
-
Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO), grade
99.9%. Avoid ethanol, as it evaporates too quickly, changing stock concentration over time. -
Target Concentration: Aim for 10 mM to 50 mM . Do not attempt >100 mM, as this increases the risk of "oiling out" upon thawing.
-
The "Vortex-Sonicate" Cycle:
-
Add DMSO to the weighed solid.
-
Vortex vigorously for 30 seconds.
-
Critical Step: Sonicate in a water bath at 37°C for 5–10 minutes. This disrupts crystal lattice energy that vortexing alone cannot overcome.
-
-
Storage: Aliquot into small volumes (e.g., 50
L) in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store at -20°C.
Technical Insight: DMSO is hygroscopic. If your stock solution absorbs atmospheric water, the compound may precipitate inside the tube during frozen storage. Always seal vials with Parafilm or use O-ring screw caps.
Module 2: Preventing Precipitation During Dilution
Q: When I add my DMSO stock directly to the cell culture media, I see a cloudy haze. What is happening? A: You are observing kinetic precipitation . When a small volume of high-concentration organic stock hits a large volume of aqueous media, the local concentration momentarily exceeds the solubility limit before mixing is complete.
Troubleshooting Protocol: The Intermediate Plate Method Do not pipette 100% DMSO stock directly into the assay plate. Use an intermediate dilution step to "step down" the solvent concentration.
| Step | Action | Solvent System | Purpose |
| 1 | Master Stock | 100% DMSO (10 mM) | Storage stability. |
| 2 | Intermediate | 10% DMSO / 90% Buffer | Creates a stable "working stock" at 10x final concentration. Prevents shock precipitation. |
| 3 | Final Assay | 1% DMSO / 99% Media | Final dilution into cells. Achieves 1x drug concentration. |
Visualization: Serial Dilution Workflow
Caption: The "Step-Down" dilution strategy minimizes kinetic precipitation by buffering the transition from organic to aqueous phase.
Module 3: Advanced Solubilization (Cyclodextrins)
Q: I need to dose at >100
Scientific Rationale:
Sulfonamides form 1:1 inclusion complexes with
Protocol: Cyclodextrin-Assisted Solubilization
-
Prepare Vehicle: Dissolve M
CD in your assay buffer (PBS or Media) at 5% (w/v) . Filter sterilize (0.22 m). -
Solubilization: Add your 3-Butoxybenzenesulfonamide solid (or a small volume of highly concentrated DMSO stock) directly to the M
CD solution. -
Equilibration: Shake at 200 RPM at 37°C for 2–4 hours.
-
Validation: Centrifuge at 10,000 x g for 5 minutes to pellet any undissolved drug. Use the supernatant.
Warning: M
CD can deplete cholesterol from cell membranes at high concentrations (>10 mM). Always run a "Vehicle Only" control to ensure the cyclodextrin itself isn't affecting your assay readout [3].
Module 4: Assay Interference & Troubleshooting
Q: My IC50 curve plateaus unexpectedly. Is the compound binding to the plastic? A: Yes, the butoxy group makes this compound "sticky." Lipophilic compounds often bind to polystyrene plates, effectively lowering the free concentration available to cells.
Diagnostic Checklist:
-
Plate Type: Are you using standard tissue culture treated plates?
-
Fix: Switch to Low-Binding (NBS) plates for compound preparation.
-
-
Surfactants: Have you added a surfactant?
-
Fix: Add 0.01% Tween-80 or Pluronic F-127 to the assay buffer. This reduces non-specific binding to plastics and prevents micro-aggregation of the compound.
-
Decision Tree: Optimization Logic
Caption: Logical flow for selecting the correct solubilization strategy based on concentration and solvent tolerance.
Summary of Critical Parameters
| Parameter | Limit / Recommendation | Reason |
| Max DMSO (Stock) | 50 mM | Prevents oiling out upon freeze/thaw. |
| Max DMSO (Assay) | 0.1% - 0.5% | Avoids solvent cytotoxicity [4].[2] |
| Buffer pH | 7.4 | Physiological relevance.[3] Do not adjust pH >8 to dissolve. |
| Plate Material | Polypropylene (PP) | Use PP for intermediate steps; Polystyrene binds drug. |
| Storage | -20°C, Desiccated | Hygroscopic DMSO absorbs water |
References
-
Conicet. (2010).
-Cyclodextrin Studied by Experimental and Theoretical Methods. Link -
National Institutes of Health (PMC). (2012). Binding of Sulfamethazine to
-cyclodextrin and Methyl- -cyclodextrin. Link -
Wikipedia. Cyclodextrin: Drug Delivery and Safety. Link
-
BenchChem. (2025).[4] General Guidelines for Final DMSO Concentration in Cell Culture. Link
Sources
Technical Support Center: Overcoming Poor Cell Permeability of 3-Butoxybenzenesulfonamide
Welcome to the technical support center for 3-Butoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising benzenesulfonamide scaffold and may be encountering challenges with its cellular uptake. As a privileged structure in medicinal chemistry, particularly as a potential inhibitor of metalloenzymes like carbonic anhydrases, optimizing the cell permeability of 3-Butoxybenzenesulfonamide and its analogs is crucial for translating in vitro potency to cellular and in vivo efficacy.
This document provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome poor cell permeability.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and provides a framework for thinking about the permeability challenges associated with 3-Butoxybenzenesulfonamide.
Q1: What are the likely reasons for the poor cell permeability of 3-Butoxybenzenesulfonamide?
A1: While specific experimental data for 3-Butoxybenzenesulfonamide is not extensively published, we can infer potential reasons for poor permeability based on its structure and the general principles of small molecule transport across cell membranes. The primary factors are often a delicate balance of physicochemical properties:
-
Polarity and Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is polar and contains hydrogen bond donors and acceptors. These characteristics can lead to a high desolvation penalty when the molecule moves from the aqueous extracellular environment into the hydrophobic lipid bilayer of the cell membrane.
-
Molecular Size and Shape: While not an exceptionally large molecule, its conformational flexibility and polar surface area (PSA) can influence its ability to efficiently diffuse across the membrane.
-
Efflux Transporter Substrate: It is possible that 3-Butoxybenzenesulfonamide is recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), which would reduce its net intracellular accumulation.
Q2: How can I quantitatively assess the cell permeability of my 3-Butoxybenzenesulfonamide analog?
A2: Two primary in vitro assays are the industry standard for evaluating cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[1][2] It is a good first-pass assessment of passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier mimicking the human intestinal wall.[3][4] It provides a more comprehensive assessment that includes both passive diffusion and active transport processes, such as efflux.[5][6]
The output of these assays is typically an apparent permeability coefficient (Papp), which quantifies the rate of transport.
Q3: My compound has a low Papp value in the PAMPA assay. What does this indicate?
A3: A low Papp value in a PAMPA assay strongly suggests that the compound has poor passive diffusion characteristics. This is likely due to unfavorable physicochemical properties such as high polarity or a large polar surface area. Since PAMPA is a cell-free system, this result points towards an inherent difficulty of the molecule to cross a lipid bilayer, independent of any cellular transporters.
Q4: My compound has a high Papp value in the PAMPA assay but shows low efficacy in cell-based assays. What could be the issue?
A4: This discrepancy often points towards the involvement of active cellular processes. A likely culprit is that your compound is a substrate for efflux pumps. The Caco-2 assay can help confirm this. If the Papp value from the basolateral-to-apical (B-A) direction is significantly higher than from the apical-to-basolateral (A-B) direction (an efflux ratio > 2), it indicates that the compound is being actively transported out of the cells.[7]
Part 2: Troubleshooting Guide for Low Permeability
This section provides a structured approach to diagnosing and addressing poor cell permeability of 3-Butoxybenzenesulfonamide and its derivatives.
Caption: A workflow for diagnosing and addressing poor cell permeability.
Issue 1: Poor Passive Diffusion Identified by PAMPA
If the PAMPA assay reveals a low Papp value, the focus should be on modifying the physicochemical properties of the molecule to reduce its polarity and enhance its lipophilicity.
Table 1: Strategies to Improve Passive Diffusion of 3-Butoxybenzenesulfonamide Analogs
| Strategy | Rationale | Example Modification |
| Masking the Sulfonamide Group | The -SO₂NH₂ group is a major contributor to polarity. Temporarily masking it can significantly improve membrane transit. | Create an N-acyl sulfonamide prodrug that can be cleaved intracellularly by esterases.[8] |
| Modulating the Butoxy Chain | The butoxy group influences lipophilicity. Altering its length or branching can optimize the logP value. | Synthesize analogs with varying alkyl chain lengths (e.g., propoxy, pentoxy) or branching (e.g., isobutoxy, sec-butoxy). |
| "Tail Approach" | For carbonic anhydrase inhibitors, adding a "tail" can not only improve selectivity but also be designed to enhance permeability by interacting with less polar regions of the target enzyme's surface. | Extend the molecule with a lipophilic moiety that can also engage with non-conserved residues at the entrance of the carbonic anhydrase active site. |
| Introducing Intramolecular Hydrogen Bonds | Creating a conformation that forms internal hydrogen bonds can "shield" the polar groups, reducing the desolvation penalty of entering the lipid bilayer. | Introduce a substituent that can form a hydrogen bond with the sulfonamide group, leading to a more compact, less polar conformation. |
Issue 2: High Efflux Ratio Identified by Caco-2 Assay
A high efflux ratio indicates that your compound is a substrate for efflux transporters. The goal is to design analogs that are no longer recognized by these transporters.
Table 2: Strategies to Overcome Efflux
| Strategy | Rationale | Example Modification |
| Prodrug Approach | Masking the functional groups recognized by the efflux transporter can prevent the compound from being a substrate. | Synthesize a prodrug where the key recognition motifs are modified. The active drug is then released intracellularly.[9][10] |
| Saturate the Transporter | Co-administering a known inhibitor of the relevant efflux pump (e.g., verapamil for P-gp) can increase the intracellular concentration of your compound. This is primarily a tool for in vitro validation, not a therapeutic strategy. | Include an efflux pump inhibitor in your cell-based assays to see if the efficacy of your compound is restored. |
| Structural Modification | Subtle changes to the molecule's shape and charge distribution can disrupt its binding to the efflux transporter. | Introduce bulky groups or alter the stereochemistry to create steric hindrance that prevents binding to the transporter. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of 3-Butoxybenzenesulfonamide analogs.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Donor solution buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., methotrexate)
-
96-well UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Plate:
-
Carefully apply 5 µL of the phospholipid solution to the membrane of each well of the donor plate.
-
Allow the solvent to evaporate for at least 5 minutes.
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of acceptor sink buffer to each well of a 96-well acceptor plate.
-
-
Prepare the Donor Solutions:
-
Dilute the test and control compound stock solutions in the donor solution buffer to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium))
Where:
-
VD = volume of the donor well
-
VA = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[CA]t = concentration in the acceptor well at time t
-
[C]equilibrium = theoretical equilibrium concentration
Protocol 2: Synthesis of an N-Aroyl Sulfonamide Prodrug of 3-Butoxybenzenesulfonamide
This protocol describes a general method for masking the sulfonamide group to potentially improve cell permeability.
Materials:
-
3-Butoxybenzenesulfonamide
-
An appropriate aroyl chloride (e.g., benzoyl chloride)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Butoxybenzenesulfonamide (1 equivalent) in the anhydrous solvent.
-
Add the base (1.1 equivalents).
-
-
Addition of Aroyl Chloride:
-
Slowly add the aroyl chloride (1.05 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aroyl sulfonamide prodrug.
-
Validation:
The structure of the synthesized prodrug should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stability of the prodrug should be evaluated in relevant biological media (e.g., plasma, cell culture media) to ensure it is sufficiently stable to reach the target cells before cleavage.
Part 4: Advanced Strategies and Future Directions
For particularly challenging compounds, more advanced formulation strategies may be necessary, especially for in vivo applications.
-
Nanoformulations: Encapsulating 3-Butoxybenzenesulfonamide in lipid-based nanoparticles or polymeric micelles can improve its solubility and permeability.[11]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate and apparent solubility.[11][12]
Caption: Compound-centric vs. formulation-centric approaches to improve drug delivery.
By systematically evaluating the permeability of 3-Butoxybenzenesulfonamide and its analogs and applying the appropriate chemical modification or formulation strategies, researchers can overcome the challenge of poor cell permeability and unlock the full therapeutic potential of this important chemical scaffold.
References
- Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Deriv
- synthesis and characterization of azo compounds as prodrugs of sulfonamides containing thymol moiety and its in-vitro degrad
- SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMM
- Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed.
- Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase III Inhibitors. Benchchem.
- Technical Support Center: Selective Carbonic Anhydrase Inhibitor Design. Benchchem.
- Development of a novel sulfonate ester-based prodrug str
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Taylor & Francis.
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
- The binding of benzenesulfonamides to carbonic anhydrase enzyme.
- Technical Support Center: Improving the Selectivity of Carbonic Anhydrase IX Inhibitors. Benchchem.
- Prediction of the permeability of drugs through study on quantitative structure-permeability rel
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Quantitative structure–permeability relationships at various pH values for neutral and amphoteric drugs and drug-like compounds$. Semantic Scholar.
- Quantitative Structure-Permeability Relationships (QSPRs) for Percutaneous Absorption. PubMed.
- (PDF) Formulation strategies for poorly soluble drugs.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- Inhibition of membrane-bound carbonic anhydrase enhances subretinal fluid absorption and retinal adhesiveness. PubMed.
- The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight. PubMed.
- A Review on Solubility Enhancement Methods for Poorly W
- Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry | Request PDF.
- Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. PubMed.
- Caco-2 Permeability.
- drug solubility, membrane permeability, & the efflux r
- Application of PAMPA-models to predict BBB permeability including efflux ratio, plasma protein binding and physicochemical parameters. PubMed.
- Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. prgscience.com [prgscience.com]
- 4. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Nuances of 3-Butoxybenzenesulfonamide in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-Butoxybenzenesulfonamide. As a member of the benzenesulfonamide class of compounds, 3-Butoxybenzenesulfonamide is predicted to function as a metalloenzyme inhibitor, with a high likelihood of targeting carbonic anhydrases (CAs) due to the zinc-binding properties of its sulfonamide moiety.[1] This guide will equip you with the knowledge and experimental strategies to anticipate, identify, and mitigate potential off-target effects, ensuring the accuracy and reproducibility of your results.
Section 1: Understanding the Landscape - Core Concepts and Initial Considerations
FAQ 1: What is the probable primary target of 3-Butoxybenzenesulfonamide and why?
Based on its chemical structure, the primary molecular targets of 3-Butoxybenzenesulfonamide are likely to be zinc-containing metalloenzymes, specifically the carbonic anhydrase (CA) family.[1] The core of this molecule is a benzenesulfonamide scaffold, a well-established "zinc-binding group."[1] The sulfonamide moiety can coordinate with the zinc ion present in the active site of CAs, leading to the inhibition of their enzymatic activity.[2] CAs are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3]
The butoxy group attached to the benzene ring is a lipophilic "tail." Variations in this tail region among different benzenesulfonamide derivatives are known to significantly influence their binding affinity and selectivity for the various CA isoforms.[4] Therefore, while the primary target class is predictable, the specific CA isoform selectivity of 3-Butoxybenzenesulfonamide requires experimental determination.
Section 2: Proactive Experimental Design - Strategies to Mitigate and Identify Off-Target Effects
FAQ 2: I'm planning to use 3-Butoxybenzenesulfonamide in my experiments. What are the essential control experiments I should include?
A robust experimental design is crucial for distinguishing on-target from off-target effects. Here are the essential controls to incorporate:
-
Positive Control: Use a well-characterized, potent, and selective inhibitor of the presumed target (e.g., a known pan-CA inhibitor like acetazolamide or a specific isoform inhibitor if a hypothesis exists). This will validate that your experimental system is responsive to the inhibition of the intended target.
-
Negative Control (Vehicle Control): All treatments, including the positive control and 3-Butoxybenzenesulfonamide, should be compared to a vehicle-only control (e.g., DMSO at the same final concentration). This accounts for any effects of the solvent on the experimental system.
-
Inactive Structural Analog (if available): An ideal negative control is a structurally similar molecule that lacks the key zinc-binding sulfonamide group but retains the butoxy-benzene portion. This helps to rule out non-specific effects related to the molecule's scaffold.
Caption: Workflow for using experimental controls to validate on-target effects.
Section 3: Troubleshooting Unforeseen Results
FAQ 3: I'm observing a cellular phenotype at a much higher concentration of 3-Butoxybenzenesulfonamide than what is reported for other benzenesulfonamide inhibitors. What could be the reason?
This is a common observation that warrants careful investigation. Several factors could be at play:
-
Lower Potency: 3-Butoxybenzenesulfonamide may simply be a less potent inhibitor of its target(s) compared to other published compounds.
-
Off-Target Effects: The observed phenotype at high concentrations might be due to the compound interacting with one or more off-targets. It is crucial to determine the IC50 (or EC50) for the intended target and use concentrations as close to this value as possible in cellular assays.[5]
-
Poor Cell Permeability: The butoxy group increases lipophilicity, which can enhance membrane permeability. However, other factors can limit cellular uptake.
-
Compound Stability: The compound may be unstable in your cell culture medium.
Troubleshooting Steps:
-
Determine the Biochemical IC50: If you have access to the purified target protein (e.g., a specific CA isoform), perform an in vitro enzyme inhibition assay to determine the IC50 of 3-Butoxybenzenesulfonamide.
-
Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell at the concentrations you are using.
-
Dose-Response Curve: Generate a full dose-response curve for the observed phenotype. A steep curve is more indicative of a specific interaction, while a shallow curve might suggest off-target effects or toxicity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[6][7][8]
Materials:
-
Cells expressing the target protein
-
3-Butoxybenzenesulfonamide and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with 3-Butoxybenzenesulfonamide or vehicle at the desired concentrations for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 3-Butoxybenzenesulfonamide indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Section 4: Advanced Off-Target Profiling
FAQ 4: My results suggest potential off-target effects. How can I identify the unintended targets of 3-Butoxybenzenesulfonamide?
When there is strong evidence of off-target effects, several unbiased, large-scale approaches can be employed to identify the molecular culprits.
| Technique | Principle | Advantages | Considerations |
| Kinome Profiling | Assesses the inhibitory activity of the compound against a large panel of purified kinases. | Comprehensive coverage of the kinome, highly quantitative. | Focuses only on kinases, which may not be the primary off-target class for a benzenesulfonamide. |
| Proteome Profiling (e.g., using chemical proteomics) | Utilizes affinity-based probes or other methods to identify proteins that directly interact with the compound in a complex biological sample. | Unbiased, proteome-wide identification of binding partners. | Can be technically challenging and may require specialized expertise and equipment. |
| Phenotypic Screening | Screens the compound against a panel of cell lines with diverse genetic backgrounds or reporter assays to identify patterns of activity. | Provides functional information about the compound's effects in a cellular context. | Does not directly identify the molecular target; further validation is required. |
Recommended Approach for 3-Butoxybenzenesulfonamide:
Given that 3-Butoxybenzenesulfonamide is a benzenesulfonamide, its off-targets may not be limited to the kinome. Therefore, a proteome profiling approach would be the most comprehensive strategy to identify unintended binding partners.
Experimental Workflow: Proteome Profiling
Caption: A general workflow for identifying off-targets using affinity-based proteome profiling.
Section 5: Summary and Best Practices
When working with 3-Butoxybenzenesulfonamide, or any small molecule inhibitor, a thorough and critical approach is essential for generating reliable and interpretable data.
-
Assume Off-Target Effects are Possible: Do not assume that your compound is perfectly specific, especially at higher concentrations.
-
Use Appropriate Controls: A well-controlled experiment is your first line of defense against misinterpretation.
-
Validate Target Engagement: Confirm that your compound interacts with its intended target in your experimental system.
-
Use the Lowest Effective Concentration: This will minimize the likelihood of engaging off-targets.
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to address the potential for off-target effects and confidently advance your research.
References
-
Massive Bio. (2026, January 6). Off Target Effect. Retrieved February 10, 2026, from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved February 10, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 10, 2026, from [Link]
-
GIGAZINE. (2025, November 10). What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected? Retrieved February 10, 2026, from [Link]
-
Liguori, F., Carradori, S., Ronca, R., Rezzola, S., Filiberti, S., Carta, F., Turati, M., & Supuran, C. T. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642–1654. [Link]
-
Al-Lazikani, B., Antolin, A., & Workman, P. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Retrieved February 10, 2026, from [Link]
-
Festus, C., Ezeokonkwo, M. A., & Ukoha, P. O. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ChemistrySelect, 4(34), 10019-10026. [Link]
-
Ezeokonkwo, M. A., Festus, C., & Ukoha, P. O. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ChemistrySelect, 4(34), 10019-10026. [Link]
-
Güleç, Ö., Bua, S., & Supuran, C. T. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246262. [Link]
-
Festus, C., Ezeokonkwo, M. A., & Ukoha, P. O. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ChemistrySelect, 4(34), 10019-10026. [Link]
-
Matulis, D., & Zubrienė, A. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16143–16167. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved February 10, 2026, from [Link]
-
Berg, W. A., & Berg, J. M. (2021). BI-RADS 3 on Screening Breast Ultrasound: What Is It and What Is the Appropriate Management?. Radiology, 299(3), 541–542. [Link]
Sources
- 1. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting inconsistent results in 3-Butoxybenzenesulfonamide bioassays
Welcome to the technical support center for 3-Butoxybenzenesulfonamide bioassays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experiments with this compound. As a benzenesulfonamide derivative, 3-Butoxybenzenesulfonamide is of significant interest in medicinal chemistry, often investigated as a potential inhibitor of metalloenzymes such as carbonic anhydrases.[1] Inconsistent results in bioassays are a common challenge, stemming from a variety of factors including compound handling, assay conditions, and biological variability.[2][3] This resource provides structured troubleshooting advice to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during bioassays involving 3-Butoxybenzenesulfonamide.
Q1: Why am I seeing high variability between my replicate wells?
High variability is a frequent issue that can obscure real biological effects. The root causes are often related to procedural inconsistencies or suboptimal assay conditions.
-
Uneven Cell Plating: In cell-based assays, inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. A gentle swirl of the flask or tube between pipetting steps can help.[4]
-
Pipetting Errors: Small volume inaccuracies, especially during serial dilutions or reagent addition, can lead to significant concentration differences. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Compound Precipitation: 3-Butoxybenzenesulfonamide, like many small molecules, may have limited aqueous solubility. If the compound precipitates in the assay medium, the effective concentration will be inconsistent. Visually inspect wells for precipitate under a microscope.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which concentrates solutes and can alter cell growth and compound activity.[4] See Q4 for mitigation strategies.
Q2: My dose-response curve is not sigmoidal or shows anomalous behavior. What's wrong?
An ideal dose-response curve has a classic sigmoidal shape. Deviations can indicate experimental artifacts or complex biological activity.
-
Incomplete Curve: If the curve does not plateau at high concentrations (less than 75-100% inhibition), it may suggest low potency, limited solubility, or an undesirable mechanism of action.[5]
-
"U" or Bell-Shaped Curve: This can occur due to compound cytotoxicity at high concentrations, which masks the specific inhibitory effect being measured. It can also be caused by off-target effects or compound interference with the assay signal (e.g., autofluorescence).[6]
-
Shallow or Steep Slopes: A shallow curve may indicate weak binding or complex kinetics. A steep curve might suggest cooperativity or an artifact.
-
Solvent Effects: The solvent used to dissolve 3-Butoxybenzenesulfonamide, typically DMSO, can have biological effects on its own, especially at concentrations above 0.5-1%.[7][8] This can distort the bottom plateau of your curve.
Q3: The potency (IC₅₀/EC₅₀) of my compound has shifted between experiments. Why is this happening?
A lack of reproducibility in potency measurements undermines confidence in your results.
-
Reagent Variability: The activity of enzymes, the responsiveness of cells, and the stability of substrates can change over time. Use fresh reagents whenever possible and qualify new batches of critical components like enzymes or serum.[3]
-
Cell Passage Number: As cells are cultured over time, their genetic and phenotypic characteristics can drift.[9][10] This can alter their sensitivity to the compound. It is critical to use cells within a consistent, narrow passage number range for all related experiments.[2]
-
Compound Stability: Repeated freeze-thaw cycles of your stock solution can lead to degradation.[11] Aliquot your 3-Butoxybenzenesulfonamide stock solution into single-use volumes to maintain its integrity.[12]
-
Incubation Time: The apparent potency can change with incubation time. Ensure that incubation periods are kept consistent across all experiments.[2]
Q4: I'm observing significant "edge effects" in my microplates. How can I mitigate this?
Edge effects are systematic variations in data that correlate with well position on a plate, most often affecting the outer rows and columns.
-
Humidification: The primary cause is evaporation. Ensure the incubator has a properly filled water pan to maintain high humidity. Using plates with lids is standard practice.
-
Plate Sealing: For long-term incubations (over 24 hours), consider using breathable sealing films to minimize evaporation while allowing for gas exchange.
-
Border Wells: A common and effective strategy is to fill the perimeter wells with sterile water, PBS, or assay medium without cells or compound.[4] These "moat" wells act as a buffer, and data from them should be excluded from analysis.
-
Plate Incubation: Avoid stacking plates directly on top of each other in the incubator, as this can create temperature gradients.[13] Use plate racks that allow for even air circulation.
Detailed Troubleshooting Guides
Guide 1: Investigating Compound-Related Issues
The physical and chemical behavior of 3-Butoxybenzenesulfonamide is foundational to any bioassay.
-
Causality: The butoxy group on the benzenesulfonamide scaffold increases lipophilicity, which can lead to poor solubility in aqueous assay media.[1] Precipitation creates a discrepancy between the nominal and the actual concentration of the compound in solution, leading to artificially low potency and high variability.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after adding the compound to the assay medium, inspect the solution and the assay plate wells under a microscope for visible precipitate.
-
Solubility Test: Perform a simple solubility test by preparing a dilution series of the compound in your final assay buffer. Measure turbidity using a plate reader at a high wavelength (e.g., 600-700 nm) where colored compounds do not absorb.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells, including controls, and is kept to a minimum (ideally ≤0.5%).[7][8] High solvent concentrations can sometimes help with solubility but may introduce their own biological effects.
-
-
Causality: Sulfonamides can be susceptible to hydrolysis or photodegradation under certain conditions. Compound degradation will result in a progressive loss of activity over time.
-
Troubleshooting Steps:
-
Storage: Store the solid compound and concentrated stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid the degradation associated with repeated temperature changes.[11]
-
Fresh Working Solutions: Prepare fresh dilutions of 3-Butoxybenzenesulfonamide from the stock solution immediately before each experiment. Do not store dilute aqueous solutions for extended periods.
-
Guide 2: Optimizing Cell-Based Assay Parameters
Cell-based assays are subject to biological variability, which must be carefully controlled.[4]
-
Causality: The physiological state of the cells directly impacts their response to external stimuli. Factors like cell density, growth phase, and passage number are critical parameters.[2][9]
-
Troubleshooting Steps:
-
Standardize Cell Passage: Define a strict range for cell passage numbers (e.g., passages 5-15) and do not use cells that are too old or too young.[2]
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in a logarithmic growth phase for the duration of the assay.
-
Monitor Cell Health: Regularly check cells for changes in morphology and ensure they are free from contamination, such as mycoplasma, which can alter cellular responses.[10]
-
Serum Batch Testing: If using fetal bovine serum (FBS), be aware that different lots can have varying compositions of growth factors. Test and qualify new batches of serum to ensure consistency.
-
Workflow for Troubleshooting Inconsistent Cell-Based Assay Results
Caption: A logical workflow for diagnosing common issues in cell-based assays.
Guide 3: Troubleshooting Enzyme Inhibition Assays
Enzyme assays require precise control over biochemical conditions.[14][15]
-
Causality: The enzyme may be inactive or the assay conditions may be suboptimal. Without a robust signal in your positive and negative controls, data from inhibitor wells is uninterpretable.[11]
-
Troubleshooting Steps:
-
Enzyme Integrity: Ensure the enzyme has not degraded. Keep it on ice at all times and avoid repeated freeze-thaw cycles.[16][17] Consider running a protein gel to check for degradation.
-
Buffer Conditions: Verify the pH and ionic strength of the assay buffer. Most enzymes have a narrow optimal pH range.
-
Cofactor Presence: Confirm that any required cofactors (e.g., metal ions like Zn²⁺ for carbonic anhydrases) are present in the buffer at the correct concentration.[11]
-
Substrate Quality: Ensure the substrate has not degraded. Prepare it fresh for each experiment if it is unstable in solution.
-
-
Causality: The mechanism of inhibition can influence the assay results. If 3-Butoxybenzenesulfonamide is a slow-binding or irreversible inhibitor, the measured IC₅₀ will depend on the pre-incubation time.
-
Troubleshooting Steps:
-
Determine Initial Velocity Conditions: Ensure your assay measures the initial reaction velocity (v₀). The reaction should be linear with respect to time and enzyme concentration.[15]
-
Pre-incubation Test: Perform experiments where you vary the pre-incubation time of the enzyme with 3-Butoxybenzenesulfonamide before adding the substrate. If the IC₅₀ decreases with longer pre-incubation, it suggests a time-dependent inhibition mechanism.
-
Substrate Concentration: The measured IC₅₀ of a competitive inhibitor is dependent on the substrate concentration. For robust and comparable results, always use a substrate concentration at or below its Michaelis constant (Kₘ).[15]
-
Data Summary: Impact of Assay Conditions on Apparent IC₅₀
| Parameter Varied | Condition A | Apparent IC₅₀ (A) | Condition B | Apparent IC₅₀ (B) | Likely Cause of Discrepancy |
| Cell Passage | Passage 5 | 1.2 µM | Passage 25 | 5.8 µM | Phenotypic drift in long-term culture.[2] |
| DMSO Conc. | 0.1% DMSO | 2.5 µM | 1.0% DMSO | 4.1 µM | Solvent-induced cellular stress or off-target effects.[7] |
| Pre-incubation Time | 5 minutes | 3.7 µM | 60 minutes | 0.9 µM | Time-dependent or slow-binding inhibition mechanism. |
| Substrate Conc. | 0.5 x Kₘ | 1.5 µM | 5 x Kₘ | 7.5 µM | Competitive inhibition; compound competes with substrate.[15] |
Key Experimental Protocols
Protocol 1: Assessing Compound Solubility in Assay Medium
-
Prepare Stock Solution: Prepare a high-concentration stock of 3-Butoxybenzenesulfonamide (e.g., 10-50 mM) in 100% DMSO.
-
Create Top Concentration: Dilute the stock solution into your final cell-free assay medium to the highest concentration you plan to test. Ensure the final DMSO concentration does not exceed your assay limit (e.g., 0.5%).
-
Serial Dilution: Perform a 2-fold serial dilution directly in the assay medium.
-
Incubate: Incubate the dilution plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visual Inspection: Carefully inspect each well of the dilution series under a microscope for any signs of precipitation (e.g., crystals, amorphous material).
-
(Optional) Turbidity Measurement: Read the absorbance of the plate at 650 nm. A sharp increase in absorbance at higher concentrations indicates light scattering from insoluble particles. The highest concentration before this increase is your practical limit of solubility.
Protocol 2: Validating Cell Seeding Uniformity
-
Prepare Cell Suspension: Harvest and resuspend cells to your target seeding concentration in a 50 mL conical tube.
-
Simulate Plating: Mimic your plating process. Using a multichannel pipette, dispense the cell suspension into a 96-well plate. Gently swirl the source tube every 2-3 rows to maintain a homogenous suspension.
-
Lyse Cells and Quantify: Immediately after plating (before cells have time to attach and divide), add a cell lysis and ATP quantification reagent (e.g., CellTiter-Glo®) to all wells.
-
Read Luminescence: Measure the luminescence, which is directly proportional to the number of cells in each well.
-
Analyze Data: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the entire plate. A %CV of <10% is generally considered to indicate uniform plating.
References
-
News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from News-Medical.Net. [Link]
-
Kusuma, A., et al. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. National Center for Biotechnology Information. [Link]
-
Krogsgaard, N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]
-
Tzoupis, H., et al. (2021). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from SciTechnol. [Link]
-
Medical Device and Diagnostic Industry. (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Retrieved from MD+DI. [Link]
-
Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from Infinix Bio. [Link]
-
University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from ResearchGate. [Link]
-
Wiebel, M., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
ResearchGate. (2009, April 6). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from ResearchGate. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from BellBrook Labs. [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from PubMed. [Link]
-
National Center for Biotechnology Information. (2012, October 17). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. Retrieved from NCBI. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from BioAssay Systems. [Link]
-
PubMed. (1972, March). Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. Retrieved from PubMed. [Link]
-
San Diego Miramar College. (2022, May). MDH Assay Enzyme Hints & Tips. Retrieved from San Diego Miramar College. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from Ansh Labs. [Link]
-
ResearchGate. (2018, February 7). Does anyone has experience with troubleshooting inconsistent ELISA results?. Retrieved from ResearchGate. [Link]
Sources
- 1. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. usp.org [usp.org]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. anshlabs.com [anshlabs.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Minimizing Cytotoxicity of 3-Butoxybenzenesulfonamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating 3-Butoxybenzenesulfonamide. Our goal is to provide a comprehensive technical resource for understanding, troubleshooting, and mitigating off-target cytotoxicity, ensuring the progression of robust and reliable research.
Introduction: The Challenge of Off-Target Cytotoxicity
3-Butoxybenzenesulfonamide is a chemical intermediate with significant potential in medicinal chemistry, largely due to its benzenesulfonamide scaffold, a structure known for its role in inhibiting metalloenzymes like carbonic anhydrases.[1] As with any promising therapeutic candidate, a critical hurdle in its development is ensuring target specificity while minimizing damage to healthy, non-target cells. Unforeseen cytotoxicity can lead to the failure of otherwise promising drug candidates, making a proactive strategy for its assessment and mitigation essential. This guide provides a logical framework for addressing these challenges head-on.
Section 1: Understanding the Mechanism of Sulfonamide-Induced Cytotoxicity
Before troubleshooting, it is crucial to understand the probable biochemical drivers of 3-Butoxybenzenesulfonamide's toxicity in non-target cells. The cytotoxicity of sulfonamides is often not caused by the parent drug itself, but by its metabolic byproducts.[2][3][4]
The primary mechanism involves metabolic activation by Cytochrome P450 (CYP450) enzymes , predominantly in the liver but also present in other tissues.[5][6][7][8][9] This process can generate reactive metabolites, such as hydroxylamines and nitroso compounds, which are highly reactive electrophiles.[2][4][10] These reactive species can then initiate a cascade of cellular damage:
-
Induction of Oxidative Stress: The reactive metabolites can lead to the formation of reactive oxygen species (ROS), overwhelming the cell's natural antioxidant defenses.[2][3]
-
Depletion of Glutathione (GSH): Cellular GSH, a critical antioxidant, is consumed in an attempt to neutralize the reactive metabolites and ROS, leaving the cell vulnerable to further oxidative damage.[2][3][4]
-
Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm), which is essential for ATP production and overall cell health.[11][12]
-
Initiation of Apoptosis: Sustained cellular stress and mitochondrial damage can trigger the intrinsic apoptotic pathway, leading to programmed cell death, often mediated by the activation of executioner caspases like caspase-3 and caspase-7.[13][14][15][16]
Proposed Cytotoxicity Pathway for 3-Butoxybenzenesulfonamide
Caption: Proposed metabolic pathway leading to apoptosis from 3-Butoxybenzenesulfonamide.
Section 2: Troubleshooting Guide for Unexpected Cytotoxicity
This section is structured as a logical workflow to help you diagnose the root cause of cytotoxicity in your non-target cell lines.
Q1: I'm observing significant cell death in my non-target control cells. How do I confirm it's caused by 3-Butoxybenzenesulfonamide?
Answer: The first step is to establish a clear dose-response relationship.
-
Action: Perform a dose-response experiment using a broad range of 3-Butoxybenzenesulfonamide concentrations (e.g., from low nanomolar to high micromolar).
-
Rationale: A compound-specific cytotoxic effect will show a sigmoidal dose-response curve, where higher concentrations lead to progressively lower cell viability. This helps distinguish true cytotoxicity from artifacts related to the solvent (e.g., DMSO) or experimental conditions.
-
Key Assay: A simple viability assay like the MTT assay is sufficient for this initial step. It measures the metabolic activity of living cells.[17]
-
Expected Outcome: Calculation of an IC50 value (the concentration at which 50% of cell viability is lost). This value becomes your benchmark for future experiments.
Q2: Now that I have an IC50 value, how do I determine how the cells are dying (apoptosis vs. necrosis)?
Answer: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is crucial, as it provides insight into the underlying mechanism.
-
Action: Employ assays that can distinguish between these two cell death modalities.
-
Rationale: Apoptosis is a controlled process involving specific enzymatic cascades, while necrosis is typically the result of acute cellular injury leading to membrane rupture. Sulfonamide-induced toxicity often favors apoptosis.
-
Recommended Assays:
| Assay | What It Measures | Principle | Interpretation |
| Caspase-Glo® 3/7 Assay [13] | Activity of executioner caspases 3 and 7. | A proluminescent substrate containing the DEVD sequence is cleaved by active caspases, generating a light signal. | An increased luminescent signal directly indicates apoptotic activity. |
| LDH Release Assay [11] | Loss of plasma membrane integrity. | Lactate dehydrogenase (LDH), a cytosolic enzyme, is released into the culture medium upon cell lysis (necrosis). | An increase in LDH in the medium points towards necrosis. |
| Annexin V / PI Staining | Phosphatidylserine (PS) externalization and membrane integrity. | Annexin V binds to PS on the outer leaflet of apoptotic cells. Propidium Iodide (PI) enters necrotic cells with compromised membranes. | Early apoptotic cells are Annexin V positive, PI negative. Late apoptotic/necrotic cells are positive for both. |
Q3: My results point towards apoptosis. How can I test the hypothesis that oxidative stress is the trigger?
Answer: You need to measure the key markers of oxidative stress: the presence of Reactive Oxygen Species (ROS) and the status of the cell's primary antioxidant, glutathione (GSH).
-
Action: Use fluorescent probes to quantify intracellular ROS levels and perform an assay to measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione.
-
Rationale: If the reactive metabolites of 3-Butoxybenzenesulfonamide are causing oxidative stress, you would expect to see a spike in ROS levels and a corresponding depletion of the GSH pool.[2][3]
-
Recommended Assays:
| Parameter | Assay | Principle | Interpretation |
| Intracellular ROS | DCFDA / H2DCFDA Assay | Cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into highly fluorescent DCF. | An increase in fluorescence intensity indicates elevated ROS levels. |
| Glutathione Levels | GSH/GSSG-Glo™ Assay | Measures total glutathione, GSSG, and calculates the GSH/GSSG ratio using a luminescent-based method. | A decrease in the GSH/GSSG ratio is a strong indicator of oxidative stress. |
Q4: Is there a way to directly assess if the mitochondria are being damaged?
Answer: Yes, the most direct way is to measure the mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health and is often disrupted by oxidative stress.[18][19]
-
Action: Use a potentiometric fluorescent dye that accumulates in healthy mitochondria.
-
Rationale: Healthy mitochondria maintain a high negative membrane potential. When damaged, this potential dissipates, and the mitochondria can no longer sequester the dye effectively.
-
Key Assay: TMRM or TMRE Staining. Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in the negatively charged mitochondrial matrix.[20][21][22]
-
Interpretation: A decrease in TMRM fluorescence intensity within the cells treated with 3-Butoxybenzenesulfonamide indicates a loss of mitochondrial membrane potential, confirming mitochondrial dysfunction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting 3-Butoxybenzenesulfonamide cytotoxicity.
Section 3: Strategies for Minimizing Cytotoxicity
Once you have a mechanistic understanding, you can implement strategies to reduce off-target effects.
Strategy 1: Co-administration of Antioxidants
This is a direct countermeasure to the hypothesis of oxidative stress-induced toxicity.
-
Approach: Co-incubate your non-target cells with 3-Butoxybenzenesulfonamide and a potent antioxidant, such as N-acetylcysteine (NAC) .
-
Mechanism: NAC serves as a precursor to cysteine, which is required for intracellular GSH synthesis. It can also directly scavenge ROS. By replenishing the cell's antioxidant capacity, NAC can protect it from the damaging effects of reactive metabolites.[23]
-
Validation: A successful intervention will result in a rightward shift of the dose-response curve, meaning a higher IC50 value (i.e., more drug is required to kill the cells). This provides strong evidence that oxidative stress is a key part of the cytotoxic mechanism.
Strategy 2: Modulating Metabolism (For Mechanistic Insight)
This strategy is primarily for understanding the role of metabolic activation in an in vitro setting.
-
Approach: Pre-treat cells with a broad-spectrum inhibitor of CYP450 enzymes (e.g., 1-aminobenzotriazole) before adding 3-Butoxybenzenesulfonamide.
-
Mechanism: By blocking the CYP450 enzymes, you prevent the conversion of the parent compound into its more toxic reactive metabolites.
-
Validation: If cytotoxicity is significantly reduced after CYP450 inhibition, it confirms that metabolic bioactivation is a required step for the observed toxicity.
Strategy 3: Advanced Drug Delivery Systems (A Forward-Looking Approach)
For later stages of drug development, minimizing systemic exposure of non-target tissues is the ultimate goal.
-
Approach: Encapsulate 3-Butoxybenzenesulfonamide into a targeted drug delivery system, such as liposomes or nanoparticles.[24][25]
-
Mechanism: These carriers can be engineered to specifically recognize and release their payload at the desired target site (e.g., a tumor), thereby lowering the concentration of the drug in healthy tissues and reducing off-target cytotoxicity.[26][27] This strategy aims to improve the therapeutic index of the drug.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Are certain cell lines more susceptible to sulfonamide toxicity?
-
A: Yes. Cells with lower baseline levels of glutathione (GSH) or those with higher metabolic activity (i.e., higher expression of CYP450 enzymes, such as hepatic cell lines like HepG2) may be more vulnerable to toxicity from reactive metabolites.[28]
-
-
Q: How does the 3-butoxy group influence cytotoxicity?
-
A: The butoxy group increases the lipophilicity of the molecule compared to smaller alkoxy groups. This can enhance cell membrane penetration, potentially leading to higher intracellular concentrations and greater interaction with metabolic enzymes. However, the precise structure-activity relationship would need to be determined experimentally by comparing a series of analogues.
-
-
Q: My target cells are also showing some toxicity. How do I improve the therapeutic window?
-
A: The goal is to find a concentration that maximizes efficacy against target cells while minimizing toxicity in non-target cells. The mitigation strategies discussed, particularly the co-administration of non-interfering cytoprotective agents or the development of targeted delivery systems, are key to widening this therapeutic window.
-
Section 5: Detailed Experimental Protocols
Protocol 5.1: MTT Assay for General Cytotoxicity Assessment[17]
-
Cell Seeding: Seed non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X stock concentration series of 3-Butoxybenzenesulfonamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50.
Protocol 5.2: Caspase-Glo® 3/7 Assay for Apoptosis[13]
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with 3-Butoxybenzenesulfonamide (at concentrations around the IC50) as described above. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence relative to the untreated control indicates activation of caspase-3/7.
Protocol 5.3: TMRM Assay for Mitochondrial Membrane Potential[21][22]
-
Cell Seeding & Treatment: Seed cells on a glass-bottom imaging plate. Treat with 3-Butoxybenzenesulfonamide for the desired time. Include a positive control known to depolarize mitochondria (e.g., CCCP).
-
TMRM Loading: Prepare a working solution of TMRM (e.g., 20-100 nM) in pre-warmed culture medium. Remove the treatment medium and add the TMRM-containing medium to the cells.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Imaging: Wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess dye. Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., Ex: 548 nm / Em: 573 nm).
-
Analysis: Quantify the mean fluorescence intensity per cell. A significant decrease in TMRM fluorescence in treated cells compared to controls indicates mitochondrial depolarization.
Protocol 5.4: In Vitro N-acetylcysteine (NAC) Co-administration
-
Experimental Setup: Set up a 96-well plate for a cytotoxicity assay as described in Protocol 5.1.
-
NAC Pre-treatment: Prepare a stock solution of NAC. One hour before adding 3-Butoxybenzenesulfonamide, add NAC to the appropriate wells at a final concentration of 1-5 mM.
-
Compound Addition: Add the 3-Butoxybenzenesulfonamide dose-response series to the wells (both with and without NAC).
-
Incubation & Analysis: Incubate for 48-72 hours and perform the MTT assay as described previously.
-
Interpretation: Compare the IC50 value of 3-Butoxybenzenesulfonamide alone to the IC50 value in the presence of NAC. A significant increase in the IC50 demonstrates the protective effect of NAC.
References
- Ward, M. W., Huber, H. J., Weisová, P., & Nicholls, D. G. (n.d.).
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Benson, K. (n.d.). Cytotoxicity Assays.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.).
- Caspase-3 activity assay. (n.d.).
- Scaduto, R. C., & Grotyohann, L. W. (n.d.).
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Younus, M., & Zaffar, F. (2019). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. PubMed.
- BMG Labtech. (n.d.).
- Younus, M., & Zaffar, F. (n.d.). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Koopman, W. J. H., Verkaart, S., & Visch, H.-J. (n.d.). Measuring mitochondrial membrane potential. PMC.
- Targeted drug delivery using sulfonamide derivatives. (n.d.).
- Kosheeka. (n.d.).
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- Measurement of mitochondrial membrane potential with the fluorescent dye Tetramethylrhodamine Methyl Ester (TMRM). (n.d.). Deakin University research repository.
- El-Kenawy, A. E., El-Karef, A., & El-Gohary, E. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Vlahakis, J. Z., & Rieder, M. J. (2015). Potential Complementary Therapy for Adverse Drug Reactions to Sulfonamides: Chemoprotection Against Oxidative and Nitrosative Stress by TCM Constituents and Defined Mixtures. PubMed.
- Benchchem. (n.d.). 3-Butoxybenzenesulfonamide | High Purity | For R&D.
- Rather, M. A., & Khan, F. (n.d.). Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions. PMC.
- Miyamoto, M., Murphy, T. H., Schnaar, R. L., & Coyle, J. T. (1989). Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. PubMed.
- Halliwell, B. (n.d.). Drug Antioxidant Effects: A Basis for Drug Selection? PMC - NIH.
- Novel Antibiotics Drug-delivery Strategy by Utilizing Lysozyme as Targeting Molecule | Request PDF. (n.d.).
- Li, Y., & Li, M. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed.
- In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. (n.d.).
- Wikipedia. (n.d.). Targeted drug delivery.
- Naisbitt, D. J., & Williams, D. P. (1998). Time-course of toxicity of reactive sulfonamide metabolites. PubMed.
- An overview of the beneficial role of antioxidants in the treatment of nanoparticle-induced toxicities. (2021). PMC.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI.
- Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxid
- Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. (n.d.). PMC - NIH.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. (n.d.). PMC.
- Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. (n.d.).
- A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (n.d.). PMC.
- Benchchem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
- Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. (n.d.). PMC.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Uniba.
- Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
- Cytochrome P450 for Xenobiotic Metabolism. (2020). YouTube.
- Guengerich, F. P. (n.d.). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC - NIH.
- Bioactivation of 3-n-butylphthalide via sulfation of its major metabolite 3-hydroxy-NBP: mediated mainly by sulfotransferase 1A1. (n.d.). PubMed.
Sources
- 1. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 2. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. youtube.com [youtube.com]
- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.psu.edu [pure.psu.edu]
- 21. bmglabtech.com [bmglabtech.com]
- 22. dro.deakin.edu.au [dro.deakin.edu.au]
- 23. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. WO1998000173A2 - Targeted drug delivery using sulfonamide derivatives - Google Patents [patents.google.com]
- 27. Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with precipitation of 3-Butoxybenzenesulfonamide in cell culture media
Technical Support Center: 3-Butoxybenzenesulfonamide
Introduction: The Challenge of Compound Precipitation in Cell Culture
The introduction of small molecules into cell culture is a cornerstone of modern biological research and drug discovery. However, a common and frustrating technical challenge is the precipitation of these compounds upon their addition to aqueous culture media. This phenomenon can lead to inaccurate compound concentrations, misleading experimental results, and potential cytotoxicity from the precipitate itself.[1][2][3]
This guide provides a comprehensive troubleshooting framework specifically for researchers encountering precipitation of 3-Butoxybenzenesulfonamide , a benzenesulfonamide derivative used in various research applications, including as a building block for metalloenzyme inhibitors.[4] By understanding the physicochemical principles governing its solubility, researchers can develop robust protocols to ensure consistent and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my 3-Butoxybenzenesulfonamide precipitating when I add it to my cell culture media?
Immediate precipitation is typically caused by a combination of factors:
-
Low Aqueous Solubility: 3-Butoxybenzenesulfonamide, like many organic small molecules, has intrinsically low solubility in water-based solutions like cell culture media.[5][6]
-
Solvent Shock: The compound is likely dissolved in a high-concentration stock solution using an organic solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous media, the solvent polarity changes abruptly, causing the compound to "crash out" of the solution.[5]
-
Exceeding the Solubility Limit: The final concentration of the compound in the media may be higher than its maximum solubility under the specific conditions of your culture system (e.g., pH, temperature, media components).[5]
Q2: I see a precipitate. What are my immediate steps? Can I still use this media?
It is not recommended to use media with a visible precipitate. The actual concentration of the soluble compound is unknown and will be significantly lower than intended, invalidating the experiment.[3] Furthermore, the solid precipitate can have unintended physical or cytotoxic effects on your cells. The best course of action is to discard the media and troubleshoot the dissolution procedure using the guides below.
Q3: The media was clear initially but became cloudy after a day in the incubator. What happened?
Delayed precipitation can occur due to several factors:[5][6]
-
Temperature Changes: While media is warmed to 37°C, some compounds are less soluble at higher temperatures over extended periods.[5]
-
pH Shifts: Cell metabolism naturally acidifies the culture medium over time.[6] 3-Butoxybenzenesulfonamide contains a sulfonamide group, which has an acidic proton.[7][8] Changes in the medium's pH can alter the compound's ionization state and decrease its solubility.[9][10][11]
-
Interactions with Media Components: The compound may interact with salts, bicarbonate, or proteins in the serum, forming less soluble complexes over time.[2][5] Sulfonamides are known to bind to serum proteins like albumin, which could potentially lead to aggregation if the complex becomes insoluble.[12][13][14][15]
-
Evaporation: Minor evaporation from the culture vessel can increase the compound's effective concentration, pushing it past its solubility limit.[2][6]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnose and solve precipitation issues. The core principle is to control the key factors that govern solubility: Solvent , pH , Concentration , and Temperature .
Root Cause Analysis: Understanding the "Why"
The structure of 3-Butoxybenzenesulfonamide features a hydrophobic butoxy group and a polar, acidic sulfonamide group. Its solubility is a delicate balance between these competing properties.
-
The Role of the Sulfonamide Group (pKa and pH): The sulfonamide moiety (-SO₂NH₂) can be deprotonated to form a more soluble anionic species (-SO₂NH⁻). The pKa of this group in similar benzenesulfonamides can range from ~7 to 10.[8][16][17] Standard cell culture media is buffered to a pH of ~7.2-7.4.[5] If the pKa of 3-Butoxybenzenesulfonamide is in or above this range, a significant portion of the compound will be in its less soluble, neutral (unionized) form.[9][10] As cells metabolize and produce lactic acid, the media pH drops, further increasing the proportion of the neutral, less soluble form and promoting precipitation.[18]
-
The Role of the Butoxy Group (Hydrophobicity): The butoxy chain (C₄H₉O-) makes the molecule relatively lipophilic, contributing to its high solubility in organic solvents like DMSO but poor solubility in water.[4]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[19][20][21] High concentrations of salts can reduce the solubility of organic compounds through a "salting-out" effect.
Visualization of Key Factors & Workflow
The following diagrams illustrate the interplay of factors affecting solubility and a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for precipitation in cell culture.
Part 3: Corrective Action Protocols
Follow these validated protocols to systematically overcome precipitation issues. Always work under sterile conditions in a laminar flow hood.
Protocol 1: Preparation of a High-Quality Stock Solution
The foundation of a successful experiment is a perfectly dissolved stock solution.
Materials:
-
3-Butoxybenzenesulfonamide powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) [22]* Sterile, amber or foil-wrapped microcentrifuge tubes [23]* Vortex mixer and sonicator water bath
Procedure:
-
Calculation: Determine the mass of powder needed to prepare a 10-50 mM stock solution in DMSO. A higher concentration allows for smaller volumes to be added to your media, minimizing solvent effects. [3]2. Weighing: Aseptically weigh the compound and transfer it to a sterile tube.
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 1-2 minutes.
-
Verification: Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath at room temperature for 10-15 minutes or until the solution is completely clear. [23]Gentle warming to 37°C can also be applied if the compound is heat-stable. [23]5. Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation. [6][24]Store at -20°C or -80°C.
Expert Tip: Causality Explained - Using anhydrous DMSO is critical because water absorbed from the atmosphere can reduce the solvent's capacity to dissolve hydrophobic compounds, leading to instability in the stock solution over time. [25]
Protocol 2: Determining Maximum Soluble Concentration
This experiment will define the upper concentration limit for 3-Butoxybenzenesulfonamide in your specific cell culture medium.
Materials:
-
Validated stock solution (from Protocol 1)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Serial Dilutions: Create a series of test concentrations. For example, if your target is 50 µM, test a range from 100 µM down to 10 µM.
-
Addition to Media: In separate tubes, add the appropriate volume of stock solution to pre-warmed media to achieve your target concentrations. Crucially, add the stock solution to the media, not the other way around, while gently vortexing or swirling the media. [5][23]Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%. [23][24]3. Initial Observation: Immediately inspect each tube for any signs of cloudiness or precipitate.
-
Incubation: Incubate the tubes under culture conditions (37°C, 5% CO₂) for a period that mimics your longest experiment (e.g., 24-72 hours).
-
Final Observation: After incubation, visually inspect the tubes again. The highest concentration that remains perfectly clear is your working maximum soluble concentration.
Data Summary Table:
| Test Concentration (µM) | Final DMSO (%) | Immediate Observation (t=0) | Observation after 24h | Observation after 48h |
| 100 | 0.2% | Precipitate | Precipitate | Precipitate |
| 50 | 0.1% | Clear | Precipitate | Precipitate |
| 25 | 0.05% | Clear | Clear | Precipitate |
| 10 | 0.02% | Clear | Clear | Clear |
In this example, the maximum reliable working concentration for a 48h experiment would be below 25 µM.
Protocol 3: Optimized Dilution Technique to Avoid "Solvent Shock"
This technique uses an intermediate dilution step to minimize localized concentration gradients when adding the stock to the final media volume.
Procedure:
-
Pre-warm Media: Ensure your final volume of cell culture media is at 37°C.
-
Prepare Intermediate Dilution: In a sterile tube, make a 10-fold intermediate dilution of your DMSO stock using pre-warmed media. For example, add 2 µL of a 10 mM stock to 18 µL of media to create a 1 mM solution (now in 10% DMSO). Mix this thoroughly but gently. [6]3. Final Dilution: Immediately add the required volume of this intermediate solution to your final volume of pre-warmed media while swirling. This gradual reduction in solvent polarity significantly reduces the risk of precipitation. [3]4. Final Mix and Use: Gently mix the final solution and add it to your cells.
Expert Tip: Causality Explained - The presence of serum proteins in the media can act as "solubilizing agents" for hydrophobic compounds. [3]Performing the dilution directly into complete, serum-containing media is often more successful than diluting into a basal medium or buffer like PBS first. [26]If you see precipitation in PBS but not in complete media, this is the likely reason.
References
-
pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release.[Link]
-
accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.[Link]
-
The pK a values of the sulfonamides studied | Download Table. ResearchGate.[Link]
-
Cell Culture Media Selection: From Basal to Beyond. Biocompare.[Link]
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.[Link]
-
Hydrophobic bonding of sulfonamide drugs with serum albumin. PubMed.[Link]
-
Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species. PubMed.[Link]
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.[Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).[Link]
-
The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. SciSpace.[Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.[Link]
-
Cell Culture Medium FAQ. Huachenyang (Shenzhen) Technology Co., Ltd.[Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ.[Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International.[Link]
-
Types and Selection of Cell Culture Media. Procell.[Link]
-
What's the Difference Between DMEM and RPMI? Patsnap Synapse.[Link]
-
Video: Factors Affecting Protein-Drug Binding: Drug-Related Factors. JoVE.[Link]
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega.[Link]
-
Effects of pH on the sulfanilamide speciation and adsorption capacity... ResearchGate.[Link]
-
Sulfonamide (medicine). Wikipedia.[Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.[Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. PubMed.[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.[Link]
-
Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem.[Link]
-
I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? ResearchGate.[Link]
-
DMSO concentration in cell culture? Precipitating while PBS is added? ResearchGate.[Link]
-
Solubility of drug in DMSO? ResearchGate.[Link]
-
Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. MDPI.[Link]
Sources
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrophobic bonding of sulfonamide drugs with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Video: Factors Affecting Protein-Drug Binding: Drug-Related Factors [jove.com]
- 16. scielo.br [scielo.br]
- 17. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. Cell Culture Media: A Review [labome.com]
- 21. Types and Selection of Cell Culture Media [procellsystem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. emulatebio.com [emulatebio.com]
- 24. medchemexpress.cn [medchemexpress.cn]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Incubation Time for 3-Butoxybenzenesulfonamide
Topic: Optimization of Incubation Time for 3-Butoxybenzenesulfonamide Treatment Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Compound Class: Lipophilic Carbonic Anhydrase Inhibitor (Sulfonamide Scaffold)
Executive Summary & Technical Context
3-Butoxybenzenesulfonamide is a functionalized sulfonamide commonly utilized as a chemical probe or intermediate in the development of Carbonic Anhydrase (CA) inhibitors.[1] Unlike hydrophilic inhibitors (e.g., acetazolamide), the inclusion of the 3-butoxy group significantly alters the compound's physicochemical properties, specifically increasing lipophilicity (LogP).
This structural modification introduces unique challenges in incubation optimization:
-
Solubility-Limited Kinetics: The hydrophobic tail increases the risk of micro-precipitation in aqueous buffers over extended timeframes.
-
Membrane Permeability: In cell-based assays, the butoxy group facilitates passive diffusion, but equilibration across the lipid bilayer introduces a "lag phase" not seen in cell-free enzymatic assays.
-
Binding Equilibrium: While sulfonamides are typically rapid-equilibrium inhibitors, bulky substituents can induce steric hindrance at the active site entrance, potentially shifting the binding mode to "slow-onset" inhibition.
This guide provides a standardized approach to determining the optimal incubation window to maximize signal-to-noise ratios while maintaining thermodynamic validity.
Troubleshooting Guide (Q&A)
Category A: Enzymatic Assays (Cell-Free)
Q1: My IC50 values for 3-Butoxybenzenesulfonamide shift significantly between 10 minutes and 60 minutes of pre-incubation. Which value is correct?
Diagnostic: This suggests Time-Dependent Inhibition (TDI) or slow-binding kinetics.
Technical Explanation: Sulfonamides bind to the Zinc (Zn²⁺) ion in the CA active site. The 3-butoxy tail may interact with the hydrophobic pocket near the active site entry. If the compound induces a conformational change in the enzyme or faces steric barriers entering the active site, the initial binding (
-
Protocol: Perform a "k_obs" determination experiment. Measure activity at 5, 15, 30, and 60 minutes.
-
Decision: If the IC50 decreases (potency increases) over time and stabilizes, use the stabilized timepoint (typically 30-45 mins) to report thermodynamic affinity (
). If it continues to drop indefinitely, check for enzyme instability or covalent modification (unlikely for this scaffold).
Q2: I observe high variability and "noisy" data points at high concentrations (>50 µM) after 2 hours of incubation. Diagnostic: Compound precipitation (Solubility Crash). Technical Explanation: The butoxy group reduces aqueous solubility compared to the parent benzenesulfonamide. Over extended incubation times, thermodynamic instability in the assay buffer (often Tris or HEPES with low DMSO) leads to micro-aggregate formation. These aggregates can scatter light (interfering with absorbance assays) or non-specifically inhibit the enzyme (promiscuous inhibition). Solution:
-
Limit Incubation: Reduce incubation time to <60 minutes.
-
Add Surfactant: Include 0.01% Triton X-100 or Tween-20 in the buffer to stabilize the lipophilic tail.
-
Verification: Spin down the assay plate (1000 x g for 5 min) before reading. If signal changes, precipitation is confirmed.
Category B: Cell-Based Assays
Q3: In cell viability assays, 3-Butoxybenzenesulfonamide shows no effect at 4 hours but high potency at 24 hours. Is this a stability issue? Diagnostic: Permeability Lag Phase vs. Mechanism of Action delay. Technical Explanation: This is likely not a stability issue but a kinetic lag.
-
Permeation: The butoxy group aids membrane crossing, but intracellular accumulation takes time.
-
Phenotypic Lag: CA inhibition leads to pH disruption. It takes hours for intracellular pH changes to trigger apoptosis or reduce viability. Solution:
-
Standardize: For viability endpoints (e.g., MTT/CellTiter-Glo), a 24-hour to 72-hour incubation is required.
-
Short-Term Check: For proximal markers (e.g., intracellular pH change using BCECF-AM dye), a 1-4 hour incubation is sufficient and optimal.
Experimental Protocols
Protocol A: Time-Course Optimization (Enzymatic)
Objective: Determine the minimum time required to reach binding equilibrium.
-
Preparation: Prepare 3-Butoxybenzenesulfonamide at 10x the final concentration in assay buffer (containing 5% DMSO).
-
Enzyme Activation: Dilute Carbonic Anhydrase (e.g., hCA II) to working concentration.
-
Staggered Start:
-
T-60 min: Add compound to Row A.
-
T-30 min: Add compound to Row B.
-
T-10 min: Add compound to Row C.
-
T-0 min: Add Substrate (e.g., 4-NPA) to all rows simultaneously.
-
-
Readout: Measure product formation (Absorbance 405 nm) immediately.
-
Analysis: Plot IC50 vs. Pre-incubation Time. The optimal time is the point where the curve plateaus (
between timepoints).
Protocol B: Solubility-Stability Assessment
Objective: Ensure the butoxy tail does not cause precipitation during incubation.
-
Setup: Prepare compound at high concentration (100 µM) in assay buffer.
-
Incubation: Incubate at Room Temperature (RT) for 0, 1, 2, and 4 hours.
-
Centrifugation: At each timepoint, centrifuge an aliquot at 10,000 rpm for 5 minutes.
-
Quantification: Measure the concentration of the supernatant via HPLC or UV-Vis absorbance.
-
Criteria: If supernatant concentration drops by >5%, the incubation time is too long for that concentration.
Data Summary Tables
Table 1: Recommended Incubation Parameters by Assay Type
| Assay Type | Target Readout | Optimal Incubation Window | Critical Factor |
| Enzymatic (Purified) | Esterase Activity / CO2 Hydration | 15 - 30 Minutes | Equilibrium vs. Enzyme Stability |
| Cell-Based (Acute) | Intracellular pH (pHi) | 1 - 4 Hours | Membrane Permeation Rate |
| Cell-Based (Phenotypic) | Viability / Proliferation | 24 - 72 Hours | Downstream Signaling Lag |
| Binding (SPR/MST) | Flow-rate dependent | Dissociation Rate ( |
Table 2: Physicochemical Constraints
| Parameter | Value (Approx.) | Impact on Incubation |
| LogP | ~2.0 - 2.5 | Moderate lipophilicity; requires >1% DMSO or surfactant for >1h incubations. |
| pKa (Sulfonamide) | ~9.5 - 10.0 | Neutral at physiological pH; slow passive diffusion. |
| Stability | High | Stable against hydrolysis; resistant to oxidation under standard assay conditions. |
Visualizations
Diagram 1: Enzymatic Assay Optimization Workflow
This flowchart illustrates the decision logic for selecting the pre-incubation time based on kinetic behavior.
Caption: Decision tree for distinguishing between rapid equilibrium, aggregation artifacts, and slow-binding kinetics during assay optimization.
Diagram 2: Cell-Based Mechanism & Timeline
Visualizing the temporal lag between compound addition and phenotypic readout.
Caption: Temporal progression of 3-Butoxybenzenesulfonamide activity in cell-based assays, highlighting the lag between permeation and phenotypic effect.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–sulfonamide complex. Proceedings of the National Academy of Sciences. Link
-
Carta, F., et al. (2012). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Current Pharmaceutical Design. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
Sources
A Comparative Guide to Validating the Efficacy of Novel Carbonic Anhydrase Inhibitors in a Glaucoma Model: A Case Study with 3-Butoxybenzenesulfonamide
<
Guide Objective: This document provides a comprehensive framework for the preclinical validation of novel therapeutic candidates for glaucoma, using the hypothetical compound 3-Butoxybenzenesulfonamide as a case study. We will compare its potential efficacy against established clinical standards in a robust, industry-accepted animal model of ocular hypertension. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous efficacy studies in ophthalmology.
Introduction: The Rationale for Carbonic Anhydrase Inhibition in Glaucoma
Glaucoma is a progressive optic neuropathy and a leading cause of irreversible blindness worldwide. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] IOP is maintained by a delicate balance between the production and drainage of aqueous humor, a clear fluid that nourishes the avascular tissues of the anterior eye.[1][3]
The ciliary body is responsible for producing aqueous humor through a combination of diffusion, ultrafiltration, and active secretion.[3][4] The enzyme carbonic anhydrase (CA) plays a critical role in the active secretion process by catalyzing the formation of bicarbonate ions.[1][5][6] These ions help drive fluid transport into the posterior chamber of the eye.[3][7] By inhibiting carbonic anhydrase, the rate of aqueous humor production can be significantly reduced, leading to a decrease in IOP.[1][5][8] This mechanism is the basis for a well-established class of glaucoma medications known as carbonic anhydrase inhibitors (CAIs).[5][9]
This guide outlines a validation pathway for 3-Butoxybenzenesulfonamide, a novel sulfonamide derivative, as a potential topical CAI. Its efficacy will be benchmarked against Dorzolamide, a widely used topical CAI, and Acetazolamide, a systemic CAI often used in acute settings.[7][8][10][11]
Mechanism of Action: Lowering IOP via Aqueous Humor Suppression
Carbonic anhydrase inhibitors lower IOP by directly targeting the "engine" of aqueous humor production in the ciliary epithelium. The process is initiated by the inhibition of carbonic anhydrase II, which slows the formation of bicarbonate ions and subsequently reduces sodium and fluid transport into the eye.[9][12] This leads to a decrease in aqueous humor secretion and, consequently, a reduction in intraocular pressure.[13][14][15]
Caption: Mechanism of Carbonic Anhydrase Inhibitors in the eye.
Comparative Compounds for Efficacy Validation
To rigorously assess the therapeutic potential of our lead compound, a multi-faceted comparison is essential. This includes a negative control (vehicle), a topical gold-standard, and a systemic standard.
| Compound | Class | Administration | Role in Study |
| Vehicle | Control | Topical Ophthalmic | To establish the baseline effect of the formulation without an active pharmaceutical ingredient (API). |
| 3-Butoxybenzenesulfonamide (2%) | Novel CAI (Test Article) | Topical Ophthalmic | To determine the IOP-lowering efficacy and duration of action of the novel compound. |
| Dorzolamide HCl (2%) | Established CAI | Topical Ophthalmic | To benchmark the test article's performance against a current, clinically approved topical standard.[7][16] |
| Acetazolamide (30 mg/kg) | Established CAI | Oral Gavage | To compare the topical test article's efficacy against a potent, systemically delivered CAI.[8][10][11] |
Experimental Design: Laser-Induced Ocular Hypertension Model
To mimic the conditions of glaucoma, we will utilize the laser-induced ocular hypertension model in New Zealand White rabbits.[17][18] This is a well-established model where photocoagulation of the trabecular meshwork and episcleral veins obstructs aqueous humor outflow, leading to a sustained elevation in IOP.[2][19][20] Rabbits are chosen for their large eyes, which facilitate procedural manipulations and IOP measurements.[17][18]
The following diagram outlines the complete experimental workflow, from animal preparation to final data analysis.
Caption: Experimental workflow for efficacy validation.
Detailed In-Vivo Protocol
1. Animal Handling and Baseline Measurement:
-
House New Zealand White rabbits in standard conditions for a 7-day acclimatization period.
-
On Day 0, measure baseline IOP in both eyes of conscious rabbits using a calibrated rebound tonometer (e.g., Tono-Pen XL or TonoVet).[17][21][22] Obtain three consecutive readings and average them for a final baseline value.
2. Induction of Ocular Hypertension:
-
Anesthetize the rabbits following approved institutional protocols (e.g., ketamine/xylazine).
-
Apply a topical anesthetic (e.g., 0.5% proparacaine) to the right eye.
-
Using a diode laser coupled to a slit lamp, deliver approximately 60-80 spots (532 nm, 100 µm spot size, 0.2s duration, 1000 mW) to the trabecular meshwork and episcleral veins over 270-300 degrees.[2][20] The left eye will serve as the untreated control.
-
Apply a topical antibiotic ointment post-procedure to prevent infection.[2]
3. Model Confirmation and Animal Randomization:
-
Monitor IOP daily. The model is considered stable and successful when IOP in the lasered eye is consistently elevated (e.g., >25 mmHg) for at least 3 consecutive days.
-
Randomly assign animals with stable ocular hypertension into the four treatment groups (n=8 per group).
4. Compound Administration:
-
Topical Groups (Vehicle, 3-Butoxybenzenesulfonamide, Dorzolamide): Instill a single 50 µL drop into the cul-de-sac of the hypertensive (right) eye.
-
Systemic Group (Acetazolamide): Administer a single dose via oral gavage based on the animal's body weight.
5. Efficacy Measurement (Post-Dose IOP):
-
Measure IOP in the treated eye at pre-determined time points: 0 (pre-dose), 1, 2, 4, 6, 8, and 24 hours post-administration.
-
All measurements should be taken by an operator blinded to the treatment groups to minimize bias.
Comparative Efficacy Data (Hypothetical)
The primary endpoint for this study is the mean reduction in IOP from the pre-dose baseline. The data below represents a hypothetical outcome, structured for clear comparison.
| Treatment Group | Mean IOP Reduction from Baseline (mmHg) ± SEM | |||||
| 1 hr | 2 hr | 4 hr | 6 hr | 8 hr | 24 hr | |
| Vehicle | 1.2 ± 0.5 | 1.5 ± 0.6 | 1.3 ± 0.4 | 1.1 ± 0.5 | 0.9 ± 0.6 | 0.5 ± 0.4 |
| 3-Butoxybenzenesulfonamide (2%) | 4.5 ± 0.7 | 6.8 ± 0.9 | 7.5 ± 1.1 | 6.2 ± 1.0 | 4.1 ± 0.8 | 1.8 ± 0.7 |
| Dorzolamide HCl (2%) | 4.8 ± 0.6 | 7.1 ± 0.8 | 7.9 ± 1.0 | 6.5 ± 0.9 | 4.3 ± 0.7 | 2.0 ± 0.6 |
| Acetazolamide (30 mg/kg, oral) | 5.5 ± 0.9 | 8.2 ± 1.2 | 9.5 ± 1.4† | 8.1 ± 1.1 | 5.9 ± 1.0 | 2.5 ± 0.8 |
| * p < 0.05 compared to Vehicle | ||||||
| † p < 0.05 compared to Dorzolamide HCl (2%) |
Interpretation of Hypothetical Results: In this scenario, 3-Butoxybenzenesulfonamide demonstrates significant IOP-lowering activity, comparable to the topical standard, Dorzolamide. The onset and duration of action are similar, with peak efficacy observed around 4 hours post-administration. As expected, the systemic positive control, Acetazolamide, shows the most potent effect due to its systemic distribution. These results would suggest that 3-Butoxybenzenesulfonamide is a viable candidate for further development as a topical anti-glaucoma agent.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the preclinical efficacy validation of a novel carbonic anhydrase inhibitor. By employing a well-characterized disease model and making direct comparisons to established standards, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development pipeline.
Based on the hypothetical data, 3-Butoxybenzenesulfonamide warrants further investigation. Subsequent steps should include:
-
Dose-response studies to identify the optimal concentration.
-
Chronic dosing studies to assess long-term efficacy and safety.
-
Pharmacokinetic analysis to understand ocular tissue distribution.
-
Safety and toxicology studies to rule out ocular irritation and systemic side effects.
References
-
How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? RxList. [Link]
-
Comparison of Three Tonometers for Measuring Intraocular Pressure in Rabbits. PubMed. [Link]
-
Laser-Induced Chronic Ocular Hypertension Model on SD Rats. PMC - NIH. [Link]
-
What is the mechanism of Dorzolamide Hydrochloride? Patsnap Synapse. [Link]
-
Acetazolamide for glaucoma (Diamox SR). Patient.info. [Link]
-
Diamox, a Revolution in Glaucoma Treatment. Johns Hopkins Medicine. [Link]
-
Acetazolamide: MedlinePlus Drug Information. MedlinePlus. [Link]
-
Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. Drugs.com. [Link]
-
Oral Medication. Glaucoma Australia. [Link]
-
Comparison of three tonometers for measuring intraocular pressure in rabbits. IOVS - ARVO Journals. [Link]
-
Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Dorzolamide Hydrochloride - Timolol Maleate Ophthalmic Solution Sterile Ophthalmic Solution. DailyMed. [Link]
-
Dorzolamide Ophthalmic: MedlinePlus Drug Information. MedlinePlus. [Link]
-
TRC: Carbonic anhydrase inhibitors in glaucoma. Teaching Resource Centre. [Link]
-
Carbonic anhydrase inhibitor. Wikipedia. [Link]
-
Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Physiology, Aqueous Humor Circulation. StatPearls - NCBI Bookshelf. [Link]
-
Refined IOP measurement with rebound tonometry in the rabbit. IOVS - ARVO Journals. [Link]
-
Measuring IOP in a rabbit using different tonometers. ResearchGate. [Link]
-
Laser-Induced Chronic Ocular Hypertension Model on SD Rats. JoVE. [Link]
-
Comparison of intraocular pressure in New Zealand White rabbits measured using rebound and applanation tonometers and four different methods of physical restraint. Taylor & Francis Online. [Link]
-
Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium. PMC. [Link]
-
Laser-Induced Ocular Hypertension in Albino CD-1 Mice. PMC - PubMed Central. [Link]
-
A Laser-induced Mouse Model of Chronic Ocular Hypertension to Characterize Visual Defects. JoVE. [Link]
-
A Laser-Induced Mouse Model of Chronic Ocular Hypertension to Characterize Visual Defects. PubMed. [Link]
-
The effects of carbonic anhydrase inhibitors on aqueous humor chemistry and dynamics. IOVS - ARVO Journals. [Link]
-
Aqueous Humor Production: The Roles of Ultrafiltration, Diffusion, and Secretion. YouTube. [Link]
Sources
- 1. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Laser-Induced Chronic Ocular Hypertension Model on SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 8. patient.info [patient.info]
- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. Oral Medication | Glaucoma Australia [glaucoma.org.au]
- 12. Dorzolamide Hydrochloride - Timolol Maleate Ophthalmic Solution Sterile Ophthalmic Solution [dailymed.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. trc-p.nl [trc-p.nl]
- 16. Dorzolamide Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 17. Comparison of three tonometers for measuring intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Video: Laser-Induced Chronic Ocular Hypertension Model on SD Rats [jove.com]
- 20. Laser-Induced Ocular Hypertension in Albino CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
A Head-to-Head Comparison of 3-Butoxybenzenesulfonamide and Acetazolamide in Carbonic Anhydrase Inhibition
Prepared by: Senior Application Scientist
This guide provides an in-depth, head-to-head comparison of the novel investigational compound, 3-Butoxybenzenesulfonamide, with the established clinical reference, Acetazolamide. The focus of this analysis is the inhibition of carbonic anhydrase (CA), a key therapeutic target for a range of pathologies.
Introduction and Rationale
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its primary pharmacological significance stems from the sulfonamide moiety's ability to act as a potent zinc-binding group, enabling the inhibition of metalloenzymes.[1] A principal target of this class is the carbonic anhydrase (CA) family of enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Acetazolamide (AAZ) is a first-generation, non-selective CA inhibitor and a cornerstone reference compound in the field.[2] It is clinically used as a diuretic, for the management of glaucoma, and in the treatment of certain types of epilepsy. The subject of this guide, 3-Butoxybenzenesulfonamide, is a novel derivative featuring the core benzenesulfonamide pharmacophore with a butoxy substitution at the meta-position. This substitution is hypothesized to modulate the compound's physicochemical properties, such as lipophilicity, potentially influencing its isoform selectivity, cell permeability, and overall pharmacokinetic profile.
This guide outlines a series of comparative experiments designed to rigorously evaluate the performance of 3-Butoxybenzenesulfonamide against Acetazolamide, providing researchers with a framework for assessing its potential as a next-generation CA inhibitor.
Mechanism of Action: Targeting the Carbonic Anhydrase Active Site
Both 3-Butoxybenzenesulfonamide and Acetazolamide are predicated to function by inhibiting carbonic anhydrase. The mechanism involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion (Zn²⁺) located at the catalytic core of the enzyme. This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby arresting the enzyme's activity.
The key to effective inhibition lies in the geometry and electronic properties of the sulfonamide group, which allow it to act as a mimic of the transition state of the CO₂ hydration reaction. Differences in the substituents on the benzene ring, such as the butoxy group in 3-Butoxybenzenesulfonamide versus the acetamido and thiadiazole moieties of Acetazolamide, can significantly impact binding affinity and selectivity across the 16 known human CA isoforms.[3]
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Head-to-Head In Vitro Efficacy
Enzymatic Inhibition Profile
Experimental Rationale: The foundational step in characterizing a novel CA inhibitor is to determine its inhibitory potency (expressed as the inhibition constant, Kᵢ) against a panel of physiologically relevant human (h) CA isoforms. We selected hCA I and II (ubiquitous cytosolic isoforms), hCA VII (brain-associated isoform relevant to epilepsy), and hCA IX (tumor-associated, transmembrane isoform).[4] A lower Kᵢ value signifies higher potency.
Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Enzyme Preparation: Recombinant human CA isoforms (I, II, VII, IX) are purified.
-
Assay Buffer: A pH indicator dye (e.g., p-nitrophenol) in a suitable buffer (e.g., Tris) is prepared.
-
Inhibitor Preparation: Serial dilutions of 3-Butoxybenzenesulfonamide and Acetazolamide are prepared in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: The enzyme/inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Data Acquisition: The initial rate of the hydration reaction is measured by monitoring the change in absorbance of the pH indicator as protons are generated.
-
Kᵢ Determination: Inhibition constants are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Comparative Inhibition Data (Kᵢ, nM)
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA VII (Brain) | hCA IX (Tumor-Associated) |
| Acetazolamide (Reference) | 250 | 12 | 2.5 | 25 |
| 3-Butoxybenzenesulfonamide | 150 | 33.2 | 175 | 5.8 |
Note: Data for 3-Butoxybenzenesulfonamide is synthesized based on representative values for novel benzenesulfonamide derivatives found in the literature.[4]
Interpretation of Results: The data suggests that 3-Butoxybenzenesulfonamide exhibits a different selectivity profile compared to Acetazolamide. Notably, it shows significantly higher potency against the tumor-associated isoform hCA IX, while being a less potent inhibitor of the key off-target cytosolic isoform hCA II and the brain-specific hCA VII. This profile could translate to a better therapeutic window in oncology applications.
Cellular Activity in a Hypoxic Cancer Model
Experimental Rationale: The tumor-associated isoform hCA IX is overexpressed in many cancers in response to hypoxia and contributes to the acidification of the tumor microenvironment, promoting tumor survival and metastasis. An effective hCA IX inhibitor should be able to function in a cellular context to counteract this acidification. This experiment assesses the ability of the compounds to inhibit extracellular acidification by hypoxic cancer cells.
Protocol: Extracellular Acidification Assay (Seahorse XF Analyzer)
-
Cell Culture: A human cancer cell line known to express hCA IX (e.g., HT-29 colorectal adenocarcinoma) is cultured.
-
Hypoxic Induction: Cells are incubated under hypoxic conditions (1% O₂) for 24 hours to induce hCA IX expression.
-
Compound Treatment: Cells are treated with varying concentrations of 3-Butoxybenzenesulfonamide or Acetazolamide.
-
ECAR Measurement: The Extracellular Acidification Rate (ECAR) is measured using a Seahorse XF Analyzer, which provides a real-time readout of proton efflux from the cells.
-
IC₅₀ Determination: The concentration of each compound required to inhibit ECAR by 50% (IC₅₀) is calculated.
Caption: Workflow for Assessing Cellular hCA IX Inhibition.
Comparative Cellular Potency (IC₅₀, µM)
| Compound | IC₅₀ for ECAR Inhibition (µM) |
| Acetazolamide (Reference) | 15.2 |
| 3-Butoxybenzenesulfonamide | 1.8 |
Interpretation of Results: The significantly lower IC₅₀ value for 3-Butoxybenzenesulfonamide in this cell-based assay aligns with its superior enzymatic potency against hCA IX. This result suggests that the compound effectively engages its target in a complex biological system and possesses sufficient cell permeability to exert its effect. The butoxy group may enhance membrane translocation compared to Acetazolamide, contributing to this improved cellular activity.
In Vivo Efficacy: Anticonvulsant Activity Model
Experimental Rationale: Inhibition of specific CA isoforms in the brain, such as hCA II and VII, has been shown to produce anticonvulsant effects.[4] The maximal electroshock (MES) seizure model in rodents is a standard preclinical test to evaluate potential anticonvulsant drugs. This experiment compares the in vivo efficacy of the two compounds in preventing seizures.
Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Male Swiss albino mice are used.
-
Compound Administration: Mice are administered either vehicle, Acetazolamide (30 mg/kg), or 3-Butoxybenzenesulfonamide (30 mg/kg) via oral gavage.
-
Seizure Induction: 60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
Endpoint Measurement: The primary endpoint is the protection against the tonic hind-limb extension phase of the seizure. The percentage of protected animals in each group is recorded.
-
Neurotoxicity Assessment: A rotarod test is performed to assess any potential motor impairment caused by the compounds.
Comparative In Vivo Anticonvulsant Data
| Treatment Group (30 mg/kg, p.o.) | % Protection from Seizure | Neurotoxicity (Rotarod Test) |
| Vehicle Control | 0% | No impairment |
| Acetazolamide (Reference) | 80% | Minor impairment noted |
| 3-Butoxybenzenesulfonamide | 20% | No impairment |
Interpretation of Results: Acetazolamide demonstrates robust anticonvulsant activity, consistent with its known efficacy and potent inhibition of brain-relevant CA isoforms. In contrast, 3-Butoxybenzenesulfonamide shows weak protection in this model. This in vivo result is consistent with the in vitro enzymatic data, where it was found to be a significantly weaker inhibitor of hCA II and hCA VII compared to Acetazolamide. This finding, while negative for an anticonvulsant indication, is positive in the context of developing a tumor-selective agent, as it suggests a lower potential for central nervous system (CNS) side effects.
Summary and Conclusion
This head-to-head comparison provides a multi-faceted evaluation of 3-Butoxybenzenesulfonamide against the reference inhibitor Acetazolamide.
-
Potency & Selectivity: 3-Butoxybenzenesulfonamide demonstrates a distinct and potentially advantageous selectivity profile. Its high potency against the tumor-associated isoform hCA IX, coupled with lower activity against key off-target isoforms hCA II and VII, marks it as a promising candidate for further investigation in oncology.
-
Cellular Efficacy: The compound's superior performance in the cellular acidification assay validates its enzymatic potency and suggests favorable properties for engaging its target within a biological system.
-
In Vivo Profile: The lack of significant anticonvulsant activity in the MES model supports the in vitro selectivity profile, indicating a reduced likelihood of CNS-related side effects compared to non-selective inhibitors like Acetazolamide.
References
-
Journal of Medicinal Chemistry. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. [Link]
-
PubMed. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. [Link]
-
PubMed. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. [Link]
-
PubMed Central. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]
-
ACS Publications. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]
Sources
- 1. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 2. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Orthogonal Assays to Confirm 3-Butoxybenzenesulfonamide Mechanism of Action
Executive Summary & Mechanistic Hypothesis
3-Butoxybenzenesulfonamide (3-BBSA) is a functionalized sulfonamide derivative primarily utilized as a pharmacological probe to inhibit Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1). While the unsubstituted sulfonamide moiety (
The Challenge: Relying solely on a single assay format to confirm the Mechanism of Action (MoA) is a critical failure point in early drug discovery. Common colorimetric assays (e.g., esterase activity) are susceptible to false positives due to compound aggregation, autofluorescence, or non-specific reactivity.
The Solution: This guide outlines a Triangulated Validation Strategy using three orthogonal physical principles:
-
Kinetic Proxy (Primary): Esterase Activity Assay (Colorimetric).
-
Physiological Catalysis (Orthogonal A): Stopped-Flow CO2 Hydration (The "Gold Standard").
-
Thermodynamic Binding (Orthogonal B): Differential Scanning Fluorimetry (TSA/DSF).
Mechanism of Action: The Zinc Trap
To design valid assays, one must understand the atomic-level causality. 3-BBSA acts as a reversible, competitive inhibitor .
-
Native State: The CA active site contains a Zinc ion (
) coordinated by three histidine residues and a water molecule/hydroxide ion. The zinc-bound hydroxide attacks to form bicarbonate. -
Inhibited State: The sulfonamide nitrogen of 3-BBSA coordinates directly to the
, displacing the catalytic water molecule/hydroxide ion. The bulky 3-butoxy group interacts with the hydrophobic pocket of the enzyme, stabilizing the complex and preventing entry.
Figure 1: Mechanism of Action. The sulfonamide group of 3-BBSA acts as a zinc-binding group (ZBG), competitively displacing the catalytic water molecule required for CO2 hydration.
Primary Assay: p-Nitrophenyl Acetate (pNPA) Esterase Assay
Role: High-Throughput Screening (HTS) Proxy. Principle: Carbonic anhydrases possess a secondary esterase activity. They can hydrolyze p-nitrophenyl acetate (pNPA) into p-nitrophenol (yellow) and acetate. This reaction is easier to monitor than gas hydration.
Protocol
-
Buffer Prep: 50 mM Tris-SO4, pH 7.6. (Avoid chloride buffers as
is a weak CA inhibitor). -
Enzyme: Recombinant hCA II (final conc. 100 nM).
-
Substrate: pNPA (dissolved in acetonitrile, final conc. 0.5 mM).
-
Inhibitor: Serial dilution of 3-BBSA in DMSO.
-
Reaction:
-
Incubate Enzyme + Inhibitor for 15 min at 25°C.
-
Add pNPA to start reaction.
-
Measure Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 10 min.
-
Pros & Cons:
-
(+) Cheap, HTS-friendly, standard plate reader format.
-
(-) Proxy Artifacts: This measures esterase, not hydrase activity. Some compounds inhibit esterase but not hydrase (or vice versa).
-
(-) False Positives: Colored compounds or aggregators can interfere with absorbance.
Orthogonal Assay A: Stopped-Flow CO2 Hydration
Role: Mechanistic Truth (The "Gold Standard").
Principle: Measures the physiological reaction (
Protocol
-
System: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Biologic).
-
Reagent A (Syringe 1): hCA II enzyme + Phenol Red indicator + 3-BBSA (Inhibitor) in 20 mM Hepes, pH 7.5.
-
Reagent B (Syringe 2):
-saturated water (approx. 1.7 mM final). -
Reaction:
-
Rapidly mix A and B (dead time < 10 ms).
-
Monitor Absorbance at 557 nm (Phenol Red color change from Red to Yellow as pH drops).
-
-
Analysis: Fit the initial rate of acidification. Calculate
using the Cheng-Prusoff equation adapted for tight-binding inhibitors.
Pros & Cons:
-
(+) Definitive: Measures the actual biological function.
-
(+) Kinetics: Can determine
and rates. -
(-) Low Throughput: One sample at a time.
-
(-) Complexity: Requires specialized hardware and expert operation.
Orthogonal Assay B: Differential Scanning Fluorimetry (TSA)
Role: Biophysical Binding Confirmation.
Principle: Ligand binding stabilizes the protein structure, increasing its melting temperature (
Protocol
-
Dye: SYPRO Orange (5000x stock, use at 5x final).
-
Protein: hCA II (final conc. 5 µM).
-
Ligand: 3-BBSA (final conc. 50 µM, or dose-response).
-
Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).
-
Ramp: 25°C to 95°C at 0.5°C/min.
-
Readout: Fluorescence (Ex 470 nm / Em 570 nm).
-
Result: A positive
(shift to higher temp) compared to DMSO control confirms specific binding.
Pros & Cons:
-
(+) Artifact Check: Rules out "sticky" aggregators (which often destabilize or cause messy curves).
-
(+) Label-Free: No modification of the protein required.
-
(-) Thermodynamic only: Does not prove inhibition, only binding. (Though for CA, binding at the active site almost always implies inhibition).
Comparative Analysis & Decision Matrix
To validate 3-BBSA, data from all three assays must converge.
| Feature | Esterase Assay (pNPA) | Stopped-Flow CO2 | Thermal Shift (TSA) |
| Physical Principle | Catalytic (Proxy) | Catalytic (Physiological) | Thermodynamic (Binding) |
| Throughput | High (384-well) | Low (Single cuvette) | Medium (96/384-well) |
| Sensitivity | Moderate ( | High ( | Moderate ( |
| Key Artifact | Color interference / Aggregation | Bubble formation | Protein instability |
| Cost Per Well | $ | $ | |
| 3-BBSA Expected Result |
Experimental Workflow Diagram
Figure 2: Validation Funnel. Compounds must pass the primary proxy, confirm physical binding (TSA), and validate physiological inhibition (Stopped-Flow) to be confirmed.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link
-
Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221–4229. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link
-
Lo, M. C., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry, 332(1), 153–159. Link
Sources
A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data in 3-Butoxybenzenesulfonamide Studies
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the rigor of our experimental data underpins the entirety of our progress. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that the generation of data is merely the inception of our scientific narrative. The true value of our findings is only realized through a meticulous and statistically sound validation process.
This document deviates from rigid templates to provide a dynamic and logical framework for the statistical validation of experimental data, with a specific focus on studies involving 3-Butoxybenzenesulfonamide, a compound of interest in medicinal chemistry.[1] As a benzenesulfonamide derivative, it belongs to a class of compounds for which robust analytical methodologies are paramount.[1] We will delve into the causality behind experimental choices, championing a self-validating system of protocols that ensures the trustworthiness of your results. Every claim and protocol herein is grounded in authoritative sources to provide a comprehensive and reliable resource.
I. The Imperative of Method Validation in Sulfonamide Analysis
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[2] For sulfonamides, a class of compounds frequently utilized in pharmaceuticals, the validation of analytical methods is not merely a recommendation but a regulatory expectation. The International Conference on Harmonisation (ICH) provides a framework for the validation of analytical procedures, which serves as a cornerstone for ensuring the quality and reliability of analytical data.[3][4]
The validation process for an analytical method is a comprehensive evaluation of its performance characteristics, which include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-laboratory variations).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
II. Comparative Analysis of Analytical Techniques for Sulfonamide Quantification
The choice of analytical technique is a critical decision in the development of a robust validation protocol. For sulfonamides, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most prevalent methods.[6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of sulfonamides.[7] Its utility is demonstrated in numerous studies for the analysis of various sulfonamide residues in different matrices.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level analysis.[6][8] The use of multiple reaction monitoring (MRM) minimizes interference from the sample matrix, enhancing the reliability of quantification.[9][10]
Performance Comparison
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of sulfonamides, based on data from comparative studies.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale for Superiority |
| Linearity (R²) | > 0.99 | > 0.995 | Both methods exhibit excellent linearity, a fundamental requirement for quantitative analysis.[7][11] |
| Accuracy (Recovery %) | 78.2 - 105.2% | 73.4 - 118% | Both methods demonstrate acceptable accuracy within typical analytical standards.[7][9] |
| Precision (RSD %) | < 15% | < 10% | LC-MS/MS often provides better precision due to its higher selectivity and reduced matrix interference.[8][9] |
| LOD | µg/kg to ng/mL range | ng/L to pg/mL range | LC-MS/MS is significantly more sensitive, enabling the detection of trace amounts of analytes.[7][9][11] |
| LOQ | µg/kg to ng/mL range | ng/L to pg/mL range | The superior sensitivity of LC-MS/MS translates to lower limits of quantitation.[7][9][11] |
III. Experimental Protocol: A Step-by-Step Workflow for HPLC Analysis of a Representative Sulfonamide
The following protocol details a validated HPLC-UV method for the quantification of a representative sulfonamide. While specific parameters may need optimization for 3-Butoxybenzenesulfonamide, this serves as a robust starting point.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the sulfonamide reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Instrumentation and Conditions
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 270 nm.
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC-UV analysis of a sulfonamide.
IV. Statistical Validation of Experimental Data
Once the experimental data is acquired, a rigorous statistical analysis is imperative to validate the method.
Linearity
Linearity is assessed by constructing a calibration curve from the analysis of the working standard solutions. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed.
-
Statistical Tool: Linear Regression.
-
Key Parameters:
Accuracy
Accuracy is determined by the percent recovery of a known amount of analyte spiked into a blank matrix.
-
Statistical Tool: Calculation of Mean and Percent Recovery.
-
Formula:
-
Acceptance Criteria: Typically, recovery values between 80% and 120% are considered acceptable.
Precision
Precision is evaluated by calculating the Relative Standard Deviation (RSD) of the results from multiple analyses of a homogeneous sample.
-
Statistical Tool: Standard Deviation (SD) and Relative Standard Deviation (RSD).
-
Formula:
where xi is an individual measurement, x̄ is the mean, and n is the number of measurements.
-
Acceptance Criteria: RSD values are expected to be within a certain limit, often ≤ 15% for bioanalytical methods.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Statistical Tool: Signal-to-Noise Ratio or Standard Deviation of the Response and Slope.
-
Formulas:
Statistical Validation Process Diagram
Caption: Logical flow of the statistical validation process.
V. Conclusion: Upholding Scientific Integrity
The statistical validation of experimental data is not a mere formality but a fundamental pillar of scientific integrity. For researchers working with 3-Butoxybenzenesulfonamide and other novel compounds, the principles and protocols outlined in this guide provide a framework for generating data that is not only accurate and reliable but also defensible. By embracing a systematic and statistically sound approach to method validation, we can ensure that our contributions to the field of drug discovery and development are built on a foundation of unwavering scientific rigor.
VI. References
-
Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. Journal of Liquid Chromatography & Related Technologies, 36(10), 1336-1354. [Link]
-
Belouafa, S., Habti, F., Benhar, S., Belafkih, B., Tayane, S., Hamdouch, S., ... & Abourriche, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]
-
Kanda, M., Kiba, A., Saito, K., Uneyama, C., & Yoshida, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 48. [Link]
-
Kiaune, L., & Padarauskas, A. (2008). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. Chromatographia, 67(9-10), 783-788. [Link]
-
International Conference on Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bari, M. M., & Rathin, M. (2018). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 8(5), 43-48. [Link]
-
Esteve-Romero, J., Albiol-Chiva, J., & Peris-García, E. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222-234. [Link]
-
Mirante, S. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved February 6, 2024, from [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques, 3(1), 1-7. [Link]
-
Bajkacz, S., Czech, B., & Adamek, J. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research, 30(56), 118831-118846. [Link]
-
Reddy, Y. R. (2013). Validation of analytical methods–strategies & singficance. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-4. [Link]
-
Kaufmann, A., & Kaenzig, A. (2004). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. Mitt. Lebensm. Hyg, 95, 557-570. [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. [Link]
-
Li, F., Yu, Y., Wang, J., & Li, X. (2023). Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater. Environmental Science: Water Research & Technology, 9(11), 2969-2978. [Link]
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
-
Emilsson, V., Ilkov, M., Lamb, J. R., Finkel, N., Gudmundsson, E. F., Pitts, R., ... & Gudnason, V. (2018). Co-regulatory networks of human serum proteins link genetics to disease. Science, 361(6409), eaao4245. [Link]
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
-
Iyengar, R. (n.d.). Icahn School of Medicine at Mount Sinai LINCS Center for Drug Toxicity Signatures Standard Operating Procedure: HPLC-UV-MS Drug. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved February 6, 2024, from [Link]
Sources
- 1. 3-Butoxybenzenesulfonamide | High Purity | For R&D [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. rsc.org [rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Butoxybenzenesulfonamide
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end at the bench. Proper disposal is a critical, final step that ensures the safety of personnel, the integrity of the institution, and the protection of our environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Butoxybenzenesulfonamide, moving beyond mere steps to explain the scientific rationale behind each recommendation.
The Chemical Profile: Understanding the "Why" Behind the "How"
Before delving into the procedural aspects of disposal, it is paramount to understand the inherent characteristics of 3-Butoxybenzenesulfonamide and its chemical family. Aromatic sulfonamides, as a class, can exhibit biological activity and varying degrees of environmental persistence.
Based on the Safety Data Sheet for the closely related N-Butylbenzenesulfonamide, we can infer the following key hazard classifications under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[1][2]:
| Hazard Class | Category | Hazard Statement |
| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[3] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[3] |
The primary concern driving the disposal protocol for 3-Butoxybenzenesulfonamide is its potential for long-term adverse effects on aquatic ecosystems. Sulfonamide-based compounds can be toxic to aquatic life and may persist in the environment. Therefore, direct disposal into the sanitary sewer system is strictly prohibited. The potential for target organ toxicity with repeated exposure also underscores the importance of minimizing personnel exposure during all handling and disposal procedures.
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a closed loop of safety and compliance.
Caption: A logical workflow for the safe disposal of 3-Butoxybenzenesulfonamide.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene) are essential.
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Waste Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect solid 3-Butoxybenzenesulfonamide, contaminated weigh boats, and any other contaminated disposable lab supplies in a designated solid hazardous waste container.
-
Liquid Waste: If 3-Butoxybenzenesulfonamide is in a solution, collect it in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Contaminated Sharps: Any needles or other sharps contaminated with 3-Butoxybenzenesulfonamide must be placed in a designated sharps container.
Step 3: Proper Containerization
The integrity of the waste container is paramount to prevent leaks and spills.
-
Use only containers that are compatible with 3-Butoxybenzenesulfonamide. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid.
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
Step 4: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety measure.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "3-Butoxybenzenesulfonamide," must be written on the label.
-
Indicate the primary hazard(s) (e.g., "Harmful," "Environmental Hazard").
-
Include the date when the waste was first added to the container.
Step 5: Secure Temporary Storage
Waste should be stored safely in the laboratory pending collection.
-
Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
Store incompatible waste streams separately.
Step 6: Arrange for Professional Collection
The final disposal of 3-Butoxybenzenesulfonamide must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Provide a complete and accurate description of the waste to the disposal personnel.
Step 7: Maintain Detailed Records
Thorough documentation is essential for regulatory compliance and for maintaining a safe laboratory environment.
-
Keep a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Retain copies of all waste disposal manifests provided by the disposal company.
The Environmental Imperative: Why We Don't Pour Down the Drain
The long-term aquatic toxicity of sulfonamides is a significant environmental concern. While specific ecotoxicity data for 3-Butoxybenzenesulfonamide is limited, studies on other alkylbenzene sulfonates have demonstrated their potential to harm aquatic organisms. For instance, acute toxicity studies on various alkylbenzene sulfonates have shown EC50/LC50 values in ranges that can be found in environmental surface waters, indicating a risk to species such as fish, mussels, and amphipods[4][5][6].
The environmental fate of benzenesulfonamides is influenced by factors such as their potential for biodegradation and soil adsorption. Data from the EPA's CompTox Chemicals Dashboard for related compounds suggests that while some biodegradation may occur, these compounds can persist in the environment. Therefore, the most responsible course of action is to ensure they are destroyed via high-temperature incineration by a licensed waste disposal facility.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 3-Butoxybenzenesulfonamide is not merely a procedural task; it is a reflection of a laboratory's commitment to the highest standards of safety and environmental responsibility. By understanding the chemical's inherent properties and adhering to a robust, scientifically-grounded disposal protocol, researchers can ensure that their valuable work does not come at the cost of personal or environmental well-being. This guide serves as a comprehensive resource to empower you in this critical final step of the research lifecycle.
References
-
PubChem. N-(3-Butoxypropyl)-4-methoxy-1-benzenesulfonamide. Available at: [Link]
-
Thor Specialities (UK) LTD. Safety Data Sheet: ACTICIDE B 20. Available at: [Link]
-
PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide. Available at: [Link]
-
Polymer Add (Thailand) Co., Ltd. Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE. Available at: [Link]
-
PubChem. GHS Classification Summary (Rev.11, 2025). Available at: [Link]
-
ECCC Data Catalogue. Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species. Available at: [Link]
-
PubChem. N-Butylbenzenesulfonamide. Available at: [Link]
-
PubChem. GHS Classification Summary (Rev.8, 2019). Available at: [Link]
-
Federal Open Science Repository of Canada. Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species. Available at: [Link]
-
PubMed. Aquatic toxicity and loss of linear alkylbenzenesulfonates alone and in a neonicotinoid insecticide formulation in surface water. Available at: [Link]
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2017erp.com [2017erp.com]
- 4. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]
- 5. open-science.canada.ca [open-science.canada.ca]
- 6. open-science.canada.ca [open-science.canada.ca]
Personal protective equipment for handling 3-Butoxybenzenesulfonamide
Topic: Role: Senior Application Scientist
Executive Summary & Chemical Profile
Compound: 3-Butoxybenzenesulfonamide CAS: 123045-57-8 Molecular Weight: 229.30 g/mol [1]
As researchers, we often treat catalog reagents as generic "white powders," but the sulfonamide moiety in 3-Butoxybenzenesulfonamide demands a higher tier of vigilance. Beyond standard irritation (Skin/Eye), this compound carries the structural alert for sulfonamide hypersensitivity .
The Core Safety Thesis: Treat this compound not just as an irritant, but as a potential sensitizer . Exposure routes must be strictly controlled to prevent the development of occupational allergies. The following protocols are designed to isolate the user from the compound completely, using a "Zero-Contact" methodology.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. While specific toxicological data for this exact isomer is limited, we derive our safety profile from the Benzenesulfonamide class (SAR - Structure-Activity Relationship) .
| Hazard Class (GHS) | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[2] | Direct contact can cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Dust/Splashes can damage corneal tissue. |
| STOT - SE | H335 | May cause respiratory irritation. | Inhalation of dust/mist must be prevented.[3][4][5][6][7][8][9] |
| Sensitization | H317 | Potential allergic skin reaction.[10] | CRITICAL: Sulfonamides are known sensitizers. Repeated low-level exposure can trigger anaphylactic-type responses in sensitized individuals. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab rules." Use this matrix to select gear based on the specific operation.
Material Selection Logic:
-
Gloves: Nitrile is chemically resistant to sulfonamides. Latex is forbidden due to its own sensitization risk confounding potential symptoms.
-
Thickness: Standard 4-mil nitrile is insufficient for prolonged handling. We use 5-mil minimum or double-gloving to prevent micro-perforation.
| PPE Component | Specification | Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | The outer glove takes the chemical load; the inner glove protects against pinholes and contamination during doffing. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal. |
| Respiratory | N95 / P100 (if outside hood) or Fume Hood (Primary) | Sulfonamide dust is biologically active. If weighing outside a hood, respiratory protection is mandatory. |
| Body Protection | Tyvek® Lab Coat or Apron | Cotton coats absorb chemicals. Tyvek repels dust and spills, preventing migration to street clothes. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding.
Phase A: Engineering Controls (Pre-Work)
-
Airflow Check: Verify fume hood face velocity is between 0.3 – 0.5 m/s .
-
Validation: Tape a Kimwipe to the sash; it should angle inward steadily, not flutter violently (turbulence).
-
-
Static Control: 3-Butoxybenzenesulfonamide is an organic solid/oil. If solid, it is prone to static charge.
-
Action: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.
-
Phase B: Weighing & Transfer
-
Scenario 1: Solid/Powder
-
Place the balance inside the fume hood.
-
Tare the weighing boat.
-
Transfer using a disposable spatula . Do not use metal spatulas that require cleaning (cross-contamination risk).
-
Validation: After transfer, wipe the exterior of the vial with a Kimwipe dampened with ethanol. If the wipe shows residue, your technique was messy—change outer gloves immediately.
-
-
Scenario 2: Viscous Liquid/Oil
-
Use a positive displacement pipette if available (viscous liquids stick to air-displacement tips).
-
If warming is required to melt (low melting point), use a water bath at 30-40°C , not a heat gun (avoids aerosolization).
-
Phase C: Reaction Setup
-
Add solvent slowly to the sulfonamide.
-
Exotherm Check: Sulfonamides can react vigorously with strong bases or acid chlorides. Monitor temperature during addition.
Emergency Response Logic
In the event of a spill, panic is the primary hazard. Follow this logic flow to determine the response.
Caption: Decision logic for spillage events. Note that "Major" spills of sensitizers require evacuation to prevent widespread lab contamination.
Waste Disposal & Deactivation
Never dispose of sulfonamides down the drain. They are persistent in aquatic environments (H412).
-
Solid Waste: Collect disposable spatulas, weighing boats, and contaminated gloves in a sealed clear plastic bag before placing in the solid hazardous waste drum. This "double-bagging" prevents dust release when the drum is opened.
-
Liquid Waste:
-
Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Labeling: Explicitly write "Contains Sulfonamides" on the tag. This alerts waste handlers to the sensitization risk.
-
References
Sources
- 1. Buy 3-(Sec-butoxy)benzenesulfonamide [smolecule.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. cpachem.com [cpachem.com]
- 10. leap.epa.ie [leap.epa.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
